Product packaging for 4,5-Dichloro-2,2-difluoro-1,3-dioxolane(Cat. No.:CAS No. 60010-42-6)

4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Cat. No.: B1206000
CAS No.: 60010-42-6
M. Wt: 178.95 g/mol
InChI Key: YTHONYYQHMOSPD-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,2-difluoro-1,3-dioxolane (CAS 60010-42-6) is a high-value, halogenated heterocyclic compound with the molecular formula C₃H₂Cl₂F₂O₂ and a molecular weight of 178.95 g/mol . This compound serves as a specialized building block in advanced materials science, primarily functioning as a key monomer for the synthesis of fluorinated polymers and copolymers . The geminal difluoro group at the 2-position of the 1,3-dioxolane ring imparts significant stability to the acetal function, while the chlorine atoms at the 4 and 5-positions offer reactive sites for further chemical transformation and polymerization . The incorporation of this monomer into polymer chains is a established strategy for developing materials with enhanced properties, such as high thermal stability, chemical resistance, and optical clarity, making them suitable for demanding applications like corrosion-resistant seals, gaskets, and specialized glazing materials . Researchers are also exploring the use of structurally related halogenated dioxolanes in other fields, such as inhalation anesthetics, highlighting the versatile potential of this chemical scaffold . A significant research challenge associated with this compound and its analogs is their complex synthesis, which often involves multi-step routes, hazardous fluorinating agents, and requires specialized equipment . This makes this compound a critical and sometimes scarce reagent for researchers focusing on high-performance fluoropolymer development. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2Cl2F2O2 B1206000 4,5-Dichloro-2,2-difluoro-1,3-dioxolane CAS No. 60010-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60010-42-6

Molecular Formula

C3H2Cl2F2O2

Molecular Weight

178.95 g/mol

IUPAC Name

4,5-dichloro-2,2-difluoro-1,3-dioxolane

InChI

InChI=1S/C3H2Cl2F2O2/c4-1-2(5)9-3(6,7)8-1/h1-2H

InChI Key

YTHONYYQHMOSPD-UHFFFAOYSA-N

SMILES

C1(C(OC(O1)(F)F)Cl)Cl

Canonical SMILES

C1(C(OC(O1)(F)F)Cl)Cl

Synonyms

dioxychlorane

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated heterocyclic organic compound. The incorporation of chlorine and fluorine atoms into the 1,3-dioxolane ring imparts unique physicochemical properties that make it a subject of interest in synthetic chemistry and potentially in the design of novel therapeutic agents. The high degree of halogenation can influence molecular stability, lipophilicity, and reactivity, which are critical parameters in the development of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 60010-42-6[1]
Molecular Formula C₃H₂Cl₂F₂O₂[1]
Molecular Weight 178.95 g/mol [1]
Appearance Colorless, clear liquid[2]
Boiling Point 85-86 °C (atmospheric distillation) / 121.9 °C at 760 mmHg[2]
Density 1.82 g/cm³[2]
Refractive Index 1.352[2]
Flash Point 27.5 °C[2]
LogP 3.5783[2]
Polar Surface Area (PSA) 18.46 Ų[2]
IUPAC Name This compound[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the fluorination of a chlorinated dioxolane precursor. The following is a detailed experimental protocol adapted from patent literature.[4]

Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

This synthesis involves a two-step process starting from ethylene carbonate.

Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

  • Apparatus: A 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.

  • Reagents:

    • Ethylene carbonate: 88 g

    • Sulfuryl chloride: 297 g

    • Azobisisobutyronitrile (AIBN): 1.0 g

  • Procedure:

    • Charge the flask with ethylene carbonate, sulfuryl chloride, and AIBN.

    • Purge the assembly with nitrogen.

    • Irradiate the stirred mixture with a Hanovia mercury vapor lamp at a temperature of 34-47°C for the first 3 hours.

    • Over the next 7 hours, increase the temperature from 51°C to 103°C.

    • After cooling to room temperature, evacuate the flask using a water aspirator to remove residual HCl.

    • Flash-distill the contents at a pressure of approximately 266 Pa and a pot temperature of up to 150°C to collect the crude 4,5-dichloro-1,3-dioxolan-2-one.

Step 2: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane

  • Apparatus: A 300 mL "Hastelloy" C shaker tube.

  • Reagents:

    • Crude 4,5-dichloro-1,3-dioxolan-2-one: 136.2 g

    • Hydrogen fluoride (HF): 16.2 g

    • Sulfur tetrafluoride (SF₄): 194.4 g

  • Procedure:

    • Charge the shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, HF, and SF₄.

    • Heat the tube to 150°C and agitate for 300 hours.

    • After cooling and venting, the product, 2,2-difluoro-4,5-dichloro-1,3-dioxolane, can be isolated and purified by distillation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one cluster_step2 Step 2: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane A Ethylene Carbonate R1 Reaction in 3-neck flask (UV irradiation, 34-103°C) A->R1 B Sulfuryl Chloride B->R1 C AIBN C->R1 P1 Flash Distillation (266 Pa, up to 150°C) R1->P1 I1 Crude 4,5-Dichloro-1,3-dioxolan-2-one P1->I1 R2 Reaction in Shaker Tube (150°C, 300h) I1->R2 D Hydrogen Fluoride (HF) D->R2 E Sulfur Tetrafluoride (SF4) E->R2 P2 Distillation R2->P2 FP This compound P2->FP

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the halogen atoms on the dioxolane ring. The chlorine atoms at the C4 and C5 positions are susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms at the C2 position can influence the reactivity of the rest of the molecule.

The compound is expected to react with strong nucleophiles such as amines, alkoxides, and thiolates, leading to the displacement of one or both chlorine atoms. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, will determine the outcome of the substitution.

Spectroscopic Data (Predictive)

Disclaimer: The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of similar halogenated organic compounds and have not been experimentally verified for this compound.

NMR Spectroscopy
NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H 6.0 - 6.5dJ(H-F) ≈ 2-5-CHCl-
¹³C 110 - 120tJ(C-F) ≈ 280-300-CF₂-
80 - 90dJ(C-F) ≈ 20-30-CHCl-
¹⁹F -80 to -100tJ(F-H) ≈ 2-5-CF₂-
Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of halogen atoms and other fragments.

m/zPredicted Fragment
178/180/182[M]⁺ (Molecular ion with isotopic pattern for 2 Cl)
143/145[M - Cl]⁺
114[M - 2Cl]⁺
79/81[CHClF]⁺
66[CF₂O]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Predicted Vibration
2950-3050C-H stretch
1100-1300C-F stretch
1000-1150C-O stretch (dioxolane ring)
700-850C-Cl stretch

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the broader class of halogenated dioxolanes has shown promising biological activities.

Antimicrobial Activity

Halogenated compounds are known to possess antimicrobial properties.[5] The presence of chlorine and fluorine in the dioxolane structure could confer antibacterial and antifungal activities. The proposed mechanism of action for some halogenated compounds involves the disruption of cellular membranes or the inhibition of essential enzymes in microbial pathogens.[2]

Enzyme Inhibition

Certain imidazole-dioxolane derivatives have been identified as selective inhibitors of heme oxygenase (HO) isoforms.[6][7] Heme oxygenase is involved in the degradation of heme and has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and cell proliferation. The dioxolane moiety in these inhibitors plays a crucial role in their binding to the enzyme's active site.

Given this precedent, it is plausible that this compound or its derivatives could be investigated as potential enzyme inhibitors. The halogen atoms could enhance binding affinity and selectivity for specific enzyme targets.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the known activity of related compounds, a hypothetical mechanism of action for this compound in a biological system could involve the inhibition of a key enzyme, such as a bacterial dehalogenase or a mammalian signaling enzyme. Halogenated compounds can act as suicide substrates or competitive inhibitors for dehalogenases, leading to microbial cell death.[2][8]

Hypothetical_MOA cluster_drug Drug Action cluster_enzyme Enzyme System cluster_cellular_effect Cellular Effect Drug 4,5-Dichloro-2,2-difluoro- 1,3-dioxolane Inhibition Enzyme Inhibition Drug->Inhibition Enzyme Target Enzyme (e.g., Dehalogenase, Kinase) Product Product Enzyme->Product Enzyme->Inhibition Substrate Natural Substrate Substrate->Enzyme Pathway_Block Metabolic/Signaling Pathway Blocked Inhibition->Pathway_Block Cell_Death Cell Death / Disruption of Function Pathway_Block->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of fire, thermal decomposition can generate toxic gases such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[9]

Conclusion

This compound is a halogenated organic compound with distinct chemical and physical properties. While its direct application in drug development is not yet established, its structural features and the known biological activities of related dioxolane derivatives suggest it may be a valuable scaffold for the design of novel therapeutic agents, particularly as enzyme inhibitors or antimicrobial compounds. Further research is warranted to explore its reactivity, biological activity, and potential as a lead compound in drug discovery programs.

References

Physicochemical Characteristics of Halogenated 1,3-Dioxolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane and its closely related fluorinated and chlorinated analogs. Due to the limited availability of specific experimental data for this compound, this document presents information on structurally similar compounds to provide a comparative context for researchers. The unique properties imparted by fluorine and chlorine atoms in these heterocyclic systems make them of significant interest in medicinal chemistry, agrochemicals, and materials science.[1]

Physicochemical Properties

The incorporation of halogen atoms into the dioxolane ring significantly influences its physical and chemical properties.[1] The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: Core Physicochemical Data of this compound and Related Compounds

Property4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
CAS Number 60644-92-0[2]87075-01-2[3]Not Available
Molecular Formula C5Cl2F8O2[2][4]C3Cl4F2O2[3]C5H2F8O2[5]
Molecular Weight 314.94 g/mol [4]Not Available246.05 g/mol [5]
Boiling Point 121.9 °C at 760 mmHg[6]Not AvailableNot Available
Density 1.82 g/cm³[6]Not AvailableNot Available
Vapor Pressure 17.1 mmHg at 25°C[6]Not AvailableNot Available
Refractive Index 1.352[6]Not AvailableNot Available
Flash Point 27.5 °C[6]Not AvailableNot Available

Experimental Protocols

The determination of the physicochemical properties of halogenated organic compounds requires precise and validated experimental methodologies.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid sample.[7]

  • Sample Preparation: A small amount of the liquid (less than 0.5 mL) is placed in a small test tube (Durham tube).[7] A capillary tube, sealed at one end, is placed open-end down into the liquid.[7]

  • Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[7]

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.[7] Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Reading: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Density Measurement of Liquids (Gravimetric Method)

The density of a liquid can be determined by accurately measuring its mass and volume.[8][9][10]

  • Mass Measurement: An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance.[10]

  • Volume Measurement: A known volume of the liquid is added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.[10]

  • Mass of Liquid: The graduated cylinder or pycnometer containing the liquid is reweighed. The mass of the liquid is the difference between this mass and the mass of the empty container.[10]

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9][11] Temperature should be recorded as it influences density.[8]

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a common technique used to determine the purity of volatile organic compounds.[12][13][14]

  • Sample Preparation: A small, precise volume of the sample is diluted in a suitable solvent if necessary.

  • Instrumentation: A gas chromatograph equipped with an appropriate column (e.g., capillary column) and a detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) is used.[12][14]

  • Injection: A microliter volume of the prepared sample is injected into the heated injection port of the GC.[15]

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through the column.[15] The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

  • Detection and Analysis: As each component elutes from the column, it is detected, and a peak is generated on a chromatogram. The area of each peak is proportional to the concentration of that component. Purity is determined by the ratio of the main peak area to the total area of all peaks.[15]

Visualizations

The following diagrams illustrate a typical experimental workflow for physicochemical characterization and a logical diagram for a synthesis reaction.

experimental_workflow Experimental Workflow for Physicochemical Characterization cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Obtain Liquid Sample purity Purity Analysis (GC) sample->purity boiling_point Boiling Point Determination purity->boiling_point density Density Measurement boiling_point->density data_analysis Data Analysis & Comparison density->data_analysis report Final Report data_analysis->report

Caption: Workflow for Physicochemical Characterization.

synthesis_logic Logical Flow of a Halogenation Reaction reactant Precursor Dioxolane product This compound reactant->product reagent Halogenating Agent (e.g., SO2Cl2) reagent->product conditions Reaction Conditions (Catalyst, Temperature) conditions->product

Caption: Logical Diagram of a Synthesis Reaction.

References

An In-depth Technical Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (CAS: 60644-92-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2,2-difluoro-1,3-dioxolane, with the CAS number 60644-92-0, is a halogenated heterocyclic organic compound. Its structure, featuring a five-membered dioxolane ring substituted with chlorine and fluorine atoms, as well as two trifluoromethyl groups, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. Specifically, it serves as a precursor in the synthesis of various fluorinated molecules.[1][2] The incorporation of fluorine can significantly alter the biological and chemical properties of molecules, a strategy often employed in the development of pharmaceuticals and advanced materials.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[2] Its highly fluorinated structure contributes to its chemical stability.[2] The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅Cl₂F₈O₂[2][4][5][6][7]
Molecular Weight 314.95 g/mol [2][5][7]
Density 1.587 - 1.82 g/cm³[2][6]
Boiling Point 85 - 86 °C (Atmospheric) / 121.9 °C at 760 mmHg[1][2][6]
Flash Point 27.5 °C / 88 - 90 °C[2][6][8]
Refractive Index 1.352[2][6]
Vapor Pressure 17.1 mmHg at 25°C[6]
LogP 3.5783 - 3.9[2][6][7]
Polar Surface Area 18.46 Ų[2][6][7]
Purity Typically ≥95%[8]

Synthesis

This compound can be synthesized through the fluorination of a tetrachlorinated precursor.[2][9] The following section details a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Fluorination

This protocol is based on the fluorination of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.

Materials:

  • 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane

  • Hydrogen fluoride (HF) or other suitable fluorinating agents like hydrogen trifluoride triethylamine salt.[6]

  • Reaction vessel suitable for handling corrosive reagents.

  • Acetonitrile (if using hydrogen trifluoride triethylamine salt).[6]

  • Apparatus for fractional distillation.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the starting material, 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.

  • Fluorination:

    • Method A (Using Hydrogen Fluoride): Cool the reaction vessel to approximately -50°C. Carefully introduce a molar equivalent of hydrogen fluoride.[2] Agitate the reaction mixture at 70°C for 5 hours.[2]

    • Method B (Using Hydrogen Trifluoride Triethylamine Salt): In a solvent such as acetonitrile, react the starting material with hydrogen trifluoride triethylamine salt at 100°C for 8 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture and carefully vent any excess pressure. The product mixture is then processed to isolate the crude product.

  • Purification: The desired product, this compound, is separated from the main product (2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane) and any unreacted starting material by fractional distillation.[2] The boiling point for collection is approximately 85-86°C at atmospheric pressure.[1][2]

Synthesis Workflow Diagram

G Synthesis of this compound A Start with Precursor: 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane B Fluorination Reaction A->B Add Fluorinating Agent (e.g., HF or Et3N·3HF) C Reaction Work-up (Cooling and Venting) B->C After 5-8 hours D Purification by Fractional Distillation C->D E Final Product: This compound D->E Collect at 85-86°C

Caption: A simplified workflow for the synthesis of this compound.

Applications in Research and Development

The primary application of this compound is as a chemical intermediate in organic synthesis.[1][2] Its utility stems from its potential to be converted into other valuable fluorinated compounds. For instance, it can be a precursor for the synthesis of novel fluorodioxoles, which are monomers used in the preparation of specialty homopolymers and copolymers with applications in materials science, such as corrosion-resistant seals and gaskets.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[10][11]

Hazard Summary:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Flammability: Flammable liquid and vapor.[7]

Recommended Handling Procedures:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

  • Store in a tightly closed container in a dry, well-ventilated area, away from heat, sparks, and open flames.[10] Recommended storage temperature is 2-8°C.[10]

  • In case of fire, use dry powder or other media suitable for the surrounding fire.[10] Thermal decomposition can generate hazardous products such as carbon oxides, hydrogen chloride, and hydrogen fluoride.[10]

  • For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a specialized fluorinated compound with a defined set of physical and chemical properties. Its primary role as a synthetic intermediate, particularly for the creation of fluorinated polymers, makes it a compound of interest for researchers in materials science and synthetic chemistry. Proper understanding of its synthesis, properties, and safe handling procedures is crucial for its effective and safe utilization in a laboratory setting.

References

An In-depth Technical Guide on the Structure and Bonding of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific structural and bonding parameters for 4,5-dichloro-2,2-difluoro-1,3-dioxolane (CAS 60010-42-6) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry, data for structurally related compounds, and generalized experimental protocols.

Executive Summary

This compound is a halogenated heterocyclic organic compound. The presence of both chlorine and fluorine atoms on the saturated five-membered dioxolane ring suggests a molecule with unique stereochemical and electronic properties. This document outlines the predicted structure, bonding characteristics, and plausible synthetic and analytical methodologies for this compound. While specific experimental data is scarce, this guide serves as a foundational resource for researchers interested in the study and application of this and similar halogenated dioxolanes.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central 1,3-dioxolane ring. This five-membered ring contains two oxygen atoms at positions 1 and 3, and three carbon atoms. The carbon at the 2-position is geminally substituted with two fluorine atoms, while the carbons at the 4- and 5-positions are each substituted with a chlorine atom. Due to the presence of two stereocenters at the C4 and C5 positions, the molecule can exist as different stereoisomers (cis and trans).

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

PropertyValueReference
CAS Number 60010-42-6[1]
Molecular Formula C₃H₂Cl₂F₂O₂[2]
Molecular Weight 178.95 g/mol [2]
Appearance White powder[3]
Predicted Bonding and Conformation

The 1,3-dioxolane ring is not planar and typically adopts an "envelope" or "twisted" conformation to minimize steric strain and torsional strain. The substituents (chlorine and fluorine atoms) will influence the preferred conformation. The high electronegativity of the fluorine and chlorine atoms will induce significant bond polarity, particularly in the C-F and C-Cl bonds. The gem-difluoro group at the C2 position is expected to have a notable effect on the ring's conformation and the reactivity of the molecule.

Due to the lack of experimental crystallographic or spectroscopic data, precise bond lengths and angles are not available. However, they can be estimated based on data from similar halogenated organic molecules.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve the direct halogenation of a suitable dioxolane precursor. For instance, the chlorination and fluorination of 2,2-difluoro-1,3-dioxolane could yield the target compound. The diagram below illustrates a generalized synthetic logic.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products precursor 2,2-Difluoro-1,3-dioxolane reaction Halogenation Reaction precursor->reaction reagent Chlorinating Agent (e.g., SO2Cl2) reagent->reaction product This compound reaction->product byproduct Byproducts reaction->byproduct

A generalized synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general procedures for the halogenation of similar compounds and should be adapted and optimized with appropriate laboratory safety measures.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).

  • Reactant Charging: The starting material, 2,2-difluoro-1,3-dioxolane, is dissolved in a suitable inert solvent (e.g., carbon tetrachloride).

  • Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the flask.

  • Halogenation: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is added dropwise to the reaction mixture at a controlled temperature. The reaction may be initiated or promoted by UV irradiation.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts, followed by washing with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The final product is purified by fractional distillation or column chromatography to isolate this compound.

Characterization Workflow

The structural confirmation of the synthesized this compound would involve a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_elemental Compositional Analysis start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms ea Elemental Analysis (C, H) start->ea final Structural Confirmation nmr->final ir->final ms->final ea->final

A standard workflow for the structural characterization of the target molecule.
Expected Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals for the two protons at the C4 and C5 positions. The chemical shift and multiplicity of these signals would depend on the stereochemistry (cis/trans) of the chlorine atoms.

    • ¹³C NMR: The spectrum should show three distinct carbon signals corresponding to C2, C4, and C5. The chemical shifts would be influenced by the attached halogens.

    • ¹⁹F NMR: A signal corresponding to the two fluorine atoms at the C2 position would be observed. Coupling with other nuclei might provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H, C-O, C-F, and C-Cl bonds. The fingerprint region would be complex due to the various vibrational modes of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern could provide additional structural information. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum.

Conclusion

This compound represents an interesting, yet understudied, member of the halogenated heterocyclic family. While a detailed experimental characterization is not available in the current literature, this guide provides a solid framework for its potential synthesis, characterization, and structural analysis based on established chemical principles. Further research, including computational modeling and detailed spectroscopic and crystallographic studies, would be invaluable to fully elucidate the structure-property relationships of this compound and to explore its potential applications in various fields of chemical science.

References

Technical Guide: Perfluorinated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the identification and properties of perfluorinated acid chlorides is provided below, with a focus on a representative compound due to the lack of specific information available for C5Cl2F8O2.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C5Cl2F8O2 could not be unambiguously identified with a corresponding IUPAC name and structure from publicly available chemical databases. The InChIKey associated with this formula in some databases, PQTSJAIWJYMBOX-UHFFFAOYSA-N, does not resolve to a specific, well-documented chemical entity. A plausible structure matching the molecular formula is Octafluoroglutaryl Dichloride . However, detailed experimental and technical data for this specific compound are scarce.

Therefore, this guide will focus on a closely related and well-characterized perfluorinated acyl chloride, Perfluoro(2-methyl-3-oxahexanoyl) chloride , to provide relevant technical information and context for researchers working with this class of compounds.

IUPAC Name and Chemical Identity

  • IUPAC Name: 2,2,3,4,4,4-Hexafluoro-3-(trifluoromethyl)butanoyl chloride

  • Synonyms: Perfluoro(2-methyl-3-oxahexanoyl) chloride

  • Molecular Formula: C6ClF11O2

  • CAS Number: 72848-57-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of Perfluoro(2-methyl-3-oxahexanoyl) chloride.

PropertyValue
Molecular Weight 350.5 g/mol
Boiling Point 81.6 °C
Melting Point -43.8 °C
Density Not available
Flash Point 2 °C (35.6 °F)

Safety and Handling

Perfluorinated acyl chlorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
EUH014: Reacts violently with water.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: Synthesis

The synthesis of perfluorinated acyl chlorides often involves the reaction of the corresponding carboxylic acid with a chlorinating agent. A general experimental protocol is described below.

Objective: To synthesize a perfluoroacyl chloride from the corresponding perfluorocarboxylic acid.

Materials:

  • Perfluorocarboxylic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert gas (e.g., Nitrogen, Argon)

  • Glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

  • Under an inert atmosphere, dissolve the perfluorocarboxylic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add an excess of the chlorinating agent (e.g., 1.5-2 equivalents of thionyl chloride) to the solution via a dropping funnel.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch is recommended).

  • After cooling to room temperature, carefully remove the excess chlorinating agent and solvent by distillation.

  • Purify the resulting perfluoroacyl chloride by fractional distillation under reduced pressure.

Synthesis_Workflow start Start: Perfluorocarboxylic Acid + Anhydrous Solvent chlorination Add Chlorinating Agent (e.g., Thionyl Chloride) start->chlorination reflux Heat to Reflux (Several Hours) chlorination->reflux workup Distill off Excess Reagent and Solvent reflux->workup purification Fractional Distillation (Reduced Pressure) workup->purification end_product End: Purified Perfluoroacyl Chloride purification->end_product

Caption: General workflow for the synthesis of a perfluoroacyl chloride.

Role in Drug Development

Perfluorinated compounds, including acyl chlorides, are of interest to the pharmaceutical industry due to the unique properties conferred by fluorine atoms.

Signaling Pathway Implication (Hypothetical):

While there are no specific signaling pathways directly attributed to Perfluoro(2-methyl-3-oxahexanoyl) chloride, the introduction of perfluoroalkyl chains into drug candidates can modulate their interaction with biological targets. For instance, the high lipophilicity of the perfluoroalkyl group can enhance membrane permeability, potentially leading to increased intracellular drug concentrations and improved efficacy. This can be particularly relevant for drugs targeting intracellular receptors or enzymes.

Drug_Action_Pathway drug Perfluoroalkyl-modified Drug membrane Cell Membrane drug->membrane Enhanced Permeability target Intracellular Target (e.g., Receptor, Enzyme) membrane->target Increased Intracellular Concentration response Biological Response target->response Modulated Activity

Caption: Hypothetical pathway illustrating the influence of perfluoroalkylation on drug action.

Logical Relationship in Drug Design:

The decision to incorporate a perfluoroalkyl moiety into a drug candidate is often driven by a logical progression aimed at improving its pharmacokinetic and pharmacodynamic properties.

Drug_Design_Logic lead_compound Lead Compound problem Identified Weakness (e.g., Poor Metabolism, Low Lipophilicity) lead_compound->problem strategy Introduce Perfluoroalkyl Group problem->strategy synthesis Synthesize Analogs (using Perfluoroacyl Chlorides) strategy->synthesis testing In Vitro / In Vivo Testing synthesis->testing optimized_candidate Optimized Candidate testing->optimized_candidate

Caption: Logical workflow for the use of perfluoroalkylation in drug design.

In-Depth Technical Guide to the Theoretical Studies of Fluorinated Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on fluorinated dioxolane derivatives. The strategic incorporation of fluorine into the dioxolane scaffold has been a subject of significant interest in medicinal chemistry and materials science, owing to the profound effects of fluorination on molecular conformation, electronic properties, metabolic stability, and binding affinity. This document delves into the computational methodologies employed to understand these effects, presents key quantitative data from various studies, and visualizes fundamental concepts through signaling pathways and experimental workflows.

Introduction: The Impact of Fluorination on Dioxolane Derivatives

The 1,3-dioxolane ring is a prevalent structural motif in a wide array of biologically active compounds and functional materials. The introduction of fluorine atoms can dramatically alter the physicochemical properties of these molecules. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to significant changes in:

  • Conformational Preferences: Fluorine substitution can influence the puckering of the dioxolane ring and the rotational barriers of substituents, a phenomenon driven by stereoelectronic effects such as hyperconjugation and electrostatic interactions.

  • Electronic Properties: The electron-withdrawing nature of fluorine can modulate the polarity, dipole moment, and reactivity of the molecule.

  • Metabolic Stability: The C-F bond is exceptionally strong and less susceptible to metabolic degradation, which can enhance the pharmacokinetic profile of drug candidates.

  • Binding Affinity: Fluorine can participate in non-covalent interactions, including hydrogen bonds and halogen bonds, potentially improving the binding affinity of a ligand to its biological target.

Theoretical and computational chemistry provides an indispensable toolkit for systematically investigating these effects at the molecular level, offering insights that can guide the rational design of novel fluorinated dioxolane derivatives.

Computational Methodologies

A variety of computational methods have been employed to study fluorinated dioxolane derivatives and related fluorinated heterocycles. The choice of methodology depends on the specific property of interest, the size of the system, and the desired level of accuracy.

Quantum Mechanics (QM)

Quantum mechanical calculations are essential for accurately describing the electronic structure, geometry, and reactivity of fluorinated dioxolanes.

  • Density Functional Theory (DFT): This is the most widely used QM method for studying fluorinated organic molecules. Various functionals, such as B3LYP and M06-2X, are commonly used in conjunction with Pople-style (e.g., 6-311++G(d,p)) or Dunning-style (e.g., aug-cc-pVTZ) basis sets. DFT is employed to calculate a wide range of properties, including:

    • Optimized molecular geometries

    • Vibrational frequencies

    • Relative energies of conformers and isomers

    • Rotational barriers[1]

    • Dipole moments and electrostatic potentials

    • NMR chemical shifts and coupling constants

    • Reaction energies and transition state structures

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for specific properties, often serving as a benchmark for DFT results.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For larger systems or to study the dynamic behavior of fluorinated dioxolanes, molecular mechanics and molecular dynamics simulations are employed.

  • Force Fields: MM methods rely on parameterized force fields to describe the potential energy of a system. While general force fields exist, specific parameters for fluorinated compounds are often required for accurate simulations.

  • Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational dynamics of fluorinated dioxolanes in different environments, such as in solution or interacting with a biological target. These simulations can provide insights into solvation effects and the flexibility of the molecule[2].

Solvation Models

The influence of the solvent is a critical factor in the conformational preferences and reactivity of polar molecules like fluorinated dioxolanes.

  • Implicit Solvation Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used to approximate the effect of the solvent by treating it as a continuous dielectric medium.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, providing a more detailed picture of solute-solvent interactions, though at a higher computational cost.

Quantitative Data from Theoretical Studies

This section summarizes key quantitative data obtained from theoretical studies on fluorinated dioxolanes and structurally related compounds.

Conformational Analysis and Rotational Barriers

The puckering of the 1,3-dioxolane ring and the rotational barriers of exocyclic groups are significantly influenced by fluorination. Theoretical calculations have been instrumental in quantifying these effects.

Compound/SystemMethodPropertyCalculated ValueReference
5-Methylene-1,3-dioxane-4,6-dionesM06-2X/6-311++G(d,p)Rotational Barrier (C=C)5-17 kcal/mol[1]
2-Fluoro- and 2-trifluoromethyl-benzaldehydesAb initioRotational BarrierVaries with solvent polarity[3]

Table 1: Calculated Rotational Barriers in Dioxane Derivatives and Related Compounds.

Electronic Properties

The introduction of fluorine atoms has a profound impact on the electronic properties of the dioxolane ring.

CompoundMethodPropertyCalculated ValueReference
Fluorinated AllopurinolHartree-Fock/STO-3GHOMO-LUMO GapHigher stability in fluorinated compounds[4]
Fluorinated CircumanthraceneDFT/B3LYP/cc-pVDZEnergy Gap (Egap)Reduced upon fluorination[5]

Table 2: Calculated Electronic Properties of Fluorinated Heterocycles.

Experimental Protocols: A Theoretical Perspective

While this guide focuses on theoretical studies, it is crucial to understand the computational "experimental" protocols used to generate the data.

Protocol for Conformational Analysis

A typical computational workflow for the conformational analysis of a fluorinated dioxolane derivative involves the following steps:

  • Initial Structure Generation: Generation of various possible conformers (e.g., different ring puckering and substituent orientations).

  • Geometry Optimization: Optimization of the geometry of each conformer using a selected QM method (e.g., DFT with a suitable functional and basis set).

  • Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculation: Calculation of the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections.

  • Solvent Effects: Inclusion of solvent effects using an implicit or explicit solvation model to obtain more realistic relative energies in solution.

  • Population Analysis: Calculation of the Boltzmann population of each conformer at a given temperature based on their relative free energies.

Protocol for Reaction Mechanism Investigation

To study the mechanism of a reaction involving a fluorinated dioxolane, the following computational steps are typically performed:

  • Reactant and Product Optimization: Geometry optimization of the reactants and products.

  • Transition State (TS) Search: Locating the transition state structure connecting the reactants and products. This is often the most challenging step and may require specialized algorithms.

  • TS Verification: A frequency calculation on the TS structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the desired reactants and products.

  • Activation Energy Calculation: The activation energy (reaction barrier) is calculated as the energy difference between the transition state and the reactants.

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the theoretical study of fluorinated dioxolane derivatives.

computational_workflow cluster_input Input Generation cluster_qm Quantum Mechanical Calculations cluster_analysis Data Analysis cluster_output Results start Define Fluorinated Dioxolane Structure conformers Generate Potential Conformers start->conformers geom_opt Geometry Optimization (e.g., DFT) conformers->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_verify Verify Minima/ Transition States freq_calc->ts_verify energy_calc Single-Point Energy Calculation thermochem Thermochemical Analysis energy_calc->thermochem ts_verify->energy_calc properties Calculate Properties (e.g., Dipole, NMR) thermochem->properties end Predicted Properties & Reaction Mechanisms properties->end

Caption: A generalized workflow for the computational study of fluorinated dioxolane derivatives.

stereoelectronic_effects cluster_effects Stereoelectronic Effects of Fluorination cluster_hyperconjugation Hyperconjugation cluster_electrostatic Electrostatic Interactions cluster_conformation Impact on Conformation fluorination Fluorine Substitution on Dioxolane Ring sigma_to_sigma_star σ(C-H) -> σ*(C-F) fluorination->sigma_to_sigma_star influences lp_to_sigma_star n(O) -> σ*(C-F) fluorination->lp_to_sigma_star influences dipole_dipole Dipole-Dipole Repulsion/Attraction fluorination->dipole_dipole influences gauche_effect Gauche Effect fluorination->gauche_effect influences conformation Altered Ring Pucker & Rotational Preference sigma_to_sigma_star->conformation lp_to_sigma_star->conformation dipole_dipole->conformation gauche_effect->conformation

Caption: Key stereoelectronic effects of fluorination influencing the conformation of dioxolane derivatives.

Conclusion and Future Outlook

Theoretical studies have provided invaluable insights into the structure, properties, and reactivity of fluorinated dioxolane derivatives. Computational methods allow for a systematic and detailed investigation of the often-subtle effects of fluorination, which can be challenging to deconvolute experimentally. The continued development of more accurate and efficient computational methods, coupled with increasing computational power, will undoubtedly lead to a deeper understanding of these important molecules.

Future research in this area will likely focus on:

  • More complex systems: Moving beyond small model compounds to study the behavior of fluorinated dioxolanes in more realistic biological environments, such as within the active site of an enzyme.

  • Dynamic effects: Employing advanced simulation techniques to study the full conformational landscape and dynamic behavior of these molecules.

  • Machine learning: Utilizing machine learning and artificial intelligence to accelerate the discovery and optimization of fluorinated dioxolane derivatives with desired properties.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the power of computational chemistry to advance the field of fluorinated dioxolane derivatives.

References

Unveiling the Chemistry of Chlorinated Fluorodioxolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of chlorinated fluorodioxolanes, a class of compounds with significant potential in various scientific fields. This document provides a comprehensive overview of the core synthesis pathways, detailed experimental protocols, and key quantitative data to support further research and development.

Discovery and Historical Context

The journey into the world of chlorinated fluorodioxolanes begins with the foundational work on 2,2-bis(trifluoromethyl)-1,3-dioxolane. The initial synthesis and subsequent chlorination of this parent compound are detailed in U.S. Patent 2,925,424. This seminal patent describes the photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane, a process that yields a mixture of di-, tri-, and tetrachloro derivatives.

The patented process involved reacting 2,2-bis(trifluoromethyl)-1,3-dioxolane with chlorine under photochemical conditions at 50°C for 2.5 hours. This reaction led to the formation of a mixture of chlorinated products, from which 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane was isolated with a reported yield of 68%.[1] This initial breakthrough opened the door for the exploration of a new class of halogenated heterocyclic compounds.

Further developments in this area have focused on refining synthetic routes and exploring the unique properties of these molecules. One notable advancement is the use of fluorine-chlorine exchange reactions to introduce fluorine atoms into the chlorinated dioxolane ring, allowing for the synthesis of a wider range of fluorinated and chlorinated derivatives.[2]

Core Synthetic Pathways

The synthesis of chlorinated fluorodioxolanes primarily revolves around two key strategies: the direct chlorination of a fluorinated dioxolane precursor and subsequent fluorine-chlorine exchange reactions.

Synthesis of the Parent Dioxolane

The precursor for most chlorinated fluorodioxolanes is 2,2-bis(trifluoromethyl)-1,3-dioxolane. This compound is synthesized via the reaction of hexafluoroacetone with ethylene glycol.

Photochemical Chlorination

As established in the foundational patent, the direct chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane is achieved through a photochemical process. This reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms on the dioxolane ring with chlorine atoms. The degree of chlorination can be controlled by adjusting the reaction conditions, such as reaction time and the ratio of reactants.

G Dioxolane 2,2-bis(trifluoromethyl)-1,3-dioxolane Chlorinated_Mix Mixture of Chlorinated Derivatives (mono-, di-, tri-, tetrachloro-) Dioxolane->Chlorinated_Mix Photochemical Chlorination Cl2 Cl2 Cl2->Chlorinated_Mix UV UV Light UV->Chlorinated_Mix

Caption: Photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane.

Fluorine-Chlorine Exchange

To introduce fluorine atoms into the chlorinated dioxolane ring, fluorine-chlorine exchange reactions are employed. This process typically involves reacting a chlorinated fluorodioxolane with a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst like antimony chloride.

G Tetrachloro 2,2-bis(trifluoromethyl)-4,4,5,5- tetrachloro-1,3-dioxolane FluoroChloro Fluorinated/Chlorinated Dioxolane Tetrachloro->FluoroChloro Fluorine-Chlorine Exchange HF HF HF->FluoroChloro SbCl5 SbCl5 (catalyst) SbCl5->FluoroChloro

Caption: Fluorine-chlorine exchange reaction.

Quantitative Data

The following tables summarize key quantitative data for selected chlorinated and fluorinated dioxolanes.

Table 1: Physical Properties of Key Chlorinated Fluorodioxolanes

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,2-Bis(trifluoromethyl)-1,3-dioxolane1765-26-0C₅H₄F₆O₂210.07
2,2-Bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane-C₅Cl₄F₆O₂347.85
4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane60644-92-0C₅Cl₂F₈O₂314.94

Experimental Protocols

This section provides detailed methodologies for the key experiments described in the literature.

Synthesis of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This protocol is based on the general method for the synthesis of the parent dioxolane.

Materials:

  • Hexafluoroacetone

  • Ethylene glycol

  • Anhydrous ether

  • Concentrated sulfuric acid

Procedure:

  • A mixture of ethylene glycol and anhydrous ether is placed in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.

  • Hexafluoroacetone gas is bubbled through the stirred mixture while maintaining the temperature between 0 and 5°C.

  • After the addition of hexafluoroacetone is complete, a catalytic amount of concentrated sulfuric acid is added dropwise.

  • The reaction mixture is stirred for an additional 2 hours at room temperature.

  • The mixture is then washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

  • The crude product is purified by fractional distillation to yield 2,2-bis(trifluoromethyl)-1,3-dioxolane.

Photochemical Chlorination of 2,2-Bis(trifluoromethyl)-1,3-dioxolane

This protocol is adapted from the description in U.S. Patent 2,925,424.

Materials:

  • 2,2-Bis(trifluoromethyl)-1,3-dioxolane

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride)

Apparatus:

  • A reaction vessel equipped with a gas inlet tube, a condenser, a stirrer, and a UV lamp.

Procedure:

  • A solution of 2,2-bis(trifluoromethyl)-1,3-dioxolane in an inert solvent is charged into the reaction vessel.

  • The solution is heated to 50°C and chlorine gas is bubbled through the solution while irradiating with a UV lamp.

  • The reaction is monitored by gas chromatography to follow the formation of chlorinated products.

  • The reaction is continued for 2.5 hours or until the desired degree of chlorination is achieved.

  • After the reaction is complete, the excess chlorine is removed by purging with nitrogen.

  • The solvent is removed by distillation.

  • The resulting mixture of chlorinated dioxolanes is separated and purified by fractional distillation. A 68% yield of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane can be obtained.[1]

G cluster_prep Reaction Preparation cluster_reaction Chlorination cluster_workup Workup and Purification Prep1 Charge reactor with 2,2-bis(trifluoromethyl)-1,3-dioxolane in an inert solvent React1 Heat to 50°C Prep1->React1 React2 Bubble Cl2 gas through solution React1->React2 React3 Irradiate with UV lamp React2->React3 React4 Monitor reaction by GC React3->React4 Workup1 Purge with N2 to remove excess Cl2 React4->Workup1 Reaction Complete Workup2 Remove solvent by distillation Workup1->Workup2 Workup3 Separate and purify products by fractional distillation Workup2->Workup3

Caption: Experimental workflow for photochemical chlorination.

This technical guide provides a foundational understanding of the discovery, synthesis, and key characteristics of chlorinated fluorodioxolanes. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, materials science, and drug development, enabling further innovation and application of this unique class of compounds.

References

The Fundamental Reactivity of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2,2-difluoro-1,3-dioxolane is a halogenated heterocyclic compound with potential applications in organic synthesis and materials science. The presence of both chlorine and fluorine atoms on the saturated five-membered ring imparts unique reactivity to the molecule. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, including its synthesis, predicted reaction pathways, and proposed experimental protocols. The information presented is curated from existing literature on analogous halogenated compounds and is intended to serve as a foundational resource for researchers exploring the utility of this molecule in various scientific disciplines, including drug development.

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by fluorine atoms. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The 1,3-dioxolane scaffold is a common structural motif in organic chemistry, often utilized as a protecting group for carbonyls.[2] The high degree of halogenation in this compound suggests a distinct reactivity profile, making it a potentially valuable, yet under-explored, building block. This guide aims to elucidate the fundamental reactivity of this compound by examining its synthesis and probable reactions, drawing parallels from the behavior of structurally related halogenated heterocycles.

Synthesis of this compound

The synthesis of this compound can be achieved from 4,5-dichloro-1,3-dioxolan-2-one. The process involves the fluorination of the carbonyl group using reagents like sulfur tetrafluoride (SF₄) in the presence of hydrogen fluoride (HF).[3]

Table 1: Synthesis of this compound
PrecursorReagentsTemperatureDurationProductNotes
4,5-Dichloro-1,3-dioxolan-2-oneSF₄, HF150°C300 h2,2-Difluoro-4,5-dichloro-1,3-dioxolaneThe reaction is conducted in a high-pressure shaker tube. The long reaction time and harsh conditions are indicative of the stability of the precursor.[3]
Experimental Protocol: Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane
  • Materials: 4,5-dichloro-1,3-dioxolan-2-one, sulfur tetrafluoride (SF₄), anhydrous hydrogen fluoride (HF), Hastelloy C shaker tube.

  • Procedure:

    • Charge a 300 mL "Hastelloy" C shaker tube with 136.2 g of 4,5-dichloro-1,3-dioxolan-2-one, 16.2 g of HF, and 194.4 g of SF₄.[3]

    • Seal the tube and heat to 150°C.

    • Agitate the reaction mixture for 300 hours.[3]

    • After cooling to room temperature, carefully vent the excess pressure.

    • The crude product can be purified by distillation.

G Synthesis of this compound precursor 4,5-Dichloro-1,3-dioxolan-2-one reagents SF4, HF 150°C, 300h precursor->reagents product This compound reagents->product

Synthesis Pathway

Fundamental Reactivity

The reactivity of this compound is expected to be dominated by the presence of the four halogen atoms on the dioxolane ring. The electron-withdrawing nature of these halogens will influence the stability of the ring and the susceptibility of the carbon-halogen bonds to nucleophilic attack.

Nucleophilic Substitution

The chlorine atoms at the C4 and C5 positions are anticipated to be the primary sites for nucleophilic substitution. This is a common reaction pathway for polychlorinated heterocyclic compounds.[4] The reaction likely proceeds via an SN2 mechanism, and the regioselectivity may be influenced by the nature of the nucleophile and the reaction conditions.

Proposed Reaction Pathway:

A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. Depending on the stoichiometry, mono- or di-substituted products could be formed.

G Proposed Nucleophilic Substitution Pathway start This compound intermediate Transition State start->intermediate + Nu- product 4-Nu-5-Chloro-2,2-difluoro-1,3-dioxolane intermediate->product - Cl-

Nucleophilic Substitution
Table 2: Predicted Reactivity with Common Nucleophiles

NucleophileExpected Product(s)Predicted Reaction Conditions
Hydroxide (OH⁻)Dihydroxy derivative, potential for ring openingAqueous base, elevated temperature
Alkoxides (RO⁻)Mono- or di-alkoxy derivativesAnhydrous alcohol with a base (e.g., NaH)
Amines (RNH₂)Mono- or di-amino derivativesAprotic solvent, possibly with a non-nucleophilic base
Thiols (RSH)Mono- or di-thioether derivativesBase catalyst (e.g., Et₃N) in an aprotic solvent
Experimental Protocol: General Procedure for Nucleophilic Substitution
  • Materials: this compound, nucleophile (e.g., sodium methoxide, aniline), anhydrous aprotic solvent (e.g., THF, DMF), inert gas atmosphere (e.g., Argon or Nitrogen).

  • Procedure:

    • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

    • Cool the solution to a suitable temperature (e.g., 0°C or -78°C) to control the initial reaction rate.

    • Slowly add a solution of the nucleophile (and base, if required) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for a predetermined time (monitoring by TLC or GC-MS is recommended).

    • Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution).

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, distillation, or recrystallization.

G General Experimental Workflow for Nucleophilic Substitution dissolve Dissolve dioxolane in anhydrous solvent cool Cool reaction mixture dissolve->cool add_nuc Add nucleophile cool->add_nuc react Stir at RT add_nuc->react quench Quench reaction react->quench extract Extract product quench->extract dry Dry and concentrate extract->dry purify Purify product dry->purify

Experimental Workflow
Hydrolysis

The dioxolane ring, particularly with electron-withdrawing substituents, is susceptible to hydrolysis under acidic or basic conditions. The hydrolysis of this compound is expected to lead to ring opening and the formation of various degradation products. The kinetics of hydrolysis for chlorinated hydrocarbons can vary significantly based on structure and conditions.[5]

Proposed Hydrolysis Pathway (Acid-Catalyzed):

  • Protonation of one of the ring oxygen atoms.

  • Nucleophilic attack by water, leading to ring opening.

  • Formation of a hemiacetal intermediate.

  • Further reaction to yield glyoxal, hydrochloric acid, and hydrofluoric acid.

Experimental Protocol: Hydrolysis Study
  • Materials: this compound, buffered aqueous solutions (pH 4, 7, 9), co-solvent (e.g., acetonitrile), temperature-controlled water bath, analytical instrumentation (e.g., HPLC, GC-MS, ion chromatography).

  • Procedure:

    • Prepare stock solutions of this compound in the co-solvent.

    • Add a small aliquot of the stock solution to the pre-heated buffered aqueous solutions in sealed vials.

    • At specified time intervals, withdraw samples from the reaction vials.

    • Quench any ongoing reaction (e.g., by neutralization or dilution).

    • Analyze the samples for the disappearance of the parent compound and the appearance of degradation products.

    • Determine the rate constants at different temperatures to calculate the activation energy.

Thermal Decomposition

Halogenated organic compounds can undergo thermal decomposition at elevated temperatures. The decomposition of this compound is likely to proceed through radical mechanisms, leading to the formation of smaller, halogenated molecules and potentially toxic byproducts such as phosgene and halogenated acids.[6][7]

Predicted Decomposition Products:

  • Carbonyl difluoride (COF₂)

  • Phosgene (COCl₂)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Various small halogenated hydrocarbons

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been reported, its structural features suggest potential utility. The highly functionalized core could serve as a scaffold for the synthesis of novel bioactive molecules. The introduction of fluorine is a well-established strategy to enhance the pharmacological properties of drug candidates.[8][9] The dioxolane moiety itself is present in a number of biologically active compounds.[10] Further research into the derivatization of this molecule could unveil its potential in medicinal chemistry.

Conclusion

This compound is a halogenated heterocycle with a reactivity profile that is largely unexplored. Based on the chemistry of analogous compounds, it is predicted to undergo nucleophilic substitution at the chlorinated carbons, hydrolysis under aqueous conditions, and thermal decomposition at high temperatures. The synthetic route to this compound has been documented, providing a starting point for its further investigation. This technical guide offers a foundational understanding and proposed experimental approaches to encourage the exploration of this compound as a versatile building block in organic synthesis and for the development of new chemical entities with potential therapeutic applications. Further experimental validation of the predicted reactivity is essential to fully harness the potential of this intriguing molecule.

References

An In-depth Technical Guide to 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane, a fluorinated heterocyclic compound of interest in various chemical and industrial applications. This document consolidates key data on its chemical properties, synthesis, and safety protocols to support its application in research and development.

Chemical and Physical Properties

4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a colorless, clear liquid.[1] Its highly fluorinated structure contributes to its significant chemical stability.[1] The molecular structure consists of a five-membered dioxolane ring with two oxygen atoms at the 1 and 3 positions. The 2-position is substituted with two trifluoromethyl groups, while the 4 and 5 positions each contain a chlorine and a fluorine atom.[1]

A summary of its key physical and chemical properties is presented below:

PropertyValueSource
Molecular Formula C₅Cl₂F₈O₂[1][2][3]
Molecular Weight 314.95 g/mol [1][2][3]
CAS Number 60644-92-0[1][2]
Appearance Colorless, clear liquid[1]
Density 1.82 g/cm³[1]
Boiling Point 85-86°C (atmospheric distillation) / 121.9°C at 760 mmHg[1]
Refractive Index 1.352[1]
Flash Point 27.5°C[1]
LogP 3.5783[1]

Note: A discrepancy in the reported boiling points exists in the literature, which may be attributable to differences in measurement methods or isomeric purity.[1]

Synthesis and Experimental Protocols

The synthesis of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane has been documented in patent literature. One described method involves the fluorination of a tetrachlorinated precursor.[1]

Experimental Protocol for Synthesis:

A detailed synthetic procedure involves the following steps:

  • A Hastelloy C lined shaker tube is charged with 100 g (0.286 mole) of 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane.[1]

  • 8.6 g (0.0432 mole) of antimony pentachloride is added as a catalyst.[1]

  • The reaction vessel is cooled to approximately -50°C.[1]

  • 20 g (1 mole) of hydrogen fluoride is introduced into the chilled vessel.[1]

  • The reaction mixture is then agitated for 5 hours at 70°C.[1]

  • Following the reaction, the vessel is cooled and vented.[1]

  • The product mixture is processed to isolate the various fluorinated dioxolanes.[1]

In this particular synthesis, 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is obtained as a minor byproduct (approximately 2% of the total product). The primary product is 2,2-bis(trifluoromethyl)-4,4,5-trichloro-5-fluoro-1,3-dioxolane.[1] The desired compound can be separated from the product mixture via fractional distillation, with a reported boiling point of 85-86°C at atmospheric pressure.[1]

Applications and Relevance in Drug Development

While specific applications of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane in drug development are not extensively documented in the reviewed literature, the broader class of fluorinated heterocyclic compounds is of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance metabolic stability and modulate the physicochemical properties of molecules, making them valuable motifs in the design of novel therapeutics.[4]

The dioxolane ring system itself is a key functional group in organic chemistry, often used as a protecting group for aldehydes and ketones.[4] Furthermore, functionalized dioxolanes serve as monomers for polymerization and are found in the structure of numerous bioactive molecules.[4] This compound may serve as a versatile building block for the synthesis of more complex fluorinated molecules with potential pharmaceutical applications. Its derivatives, novel fluorodioxoles, are useful monomers for preparing homopolymers and copolymers with applications such as corrosion-resistant seals and gaskets.[5]

Safety and Handling

4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane is a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] In case of inadequate ventilation, wear respiratory protection.[7]

  • Handling: Use only outdoors or in a well-ventilated area.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Do not eat, drink, or smoke when using this product and wash skin thoroughly after handling.[6]

  • Storage: Keep the container tightly closed when not in use.[6] Store in a dry, cool, and well-ventilated area.[7] It is moisture-sensitive and should be kept under an inert gas.[6][7] The recommended storage temperature is 2–8 °C.[6]

In case of fire, thermal decomposition can generate carbon oxides, hydrogen chloride, and hydrogen fluoride.[6] There is a risk of explosion if heated under confinement.[6]

Logical Relationship Diagram

The following diagram illustrates the key attributes and relationships of 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane.

G cluster_main 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane cluster_properties Details cluster_synthesis cluster_applications cluster_safety A Chemical Properties P1 Molecular Formula: C5Cl2F8O2 A->P1 P2 Molecular Weight: 314.95 g/mol A->P2 P3 CAS: 60644-92-0 A->P3 B Synthesis S1 Precursor: 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane B->S1 C Applications App1 Monomer for Polymers C->App1 App2 Building Block in Organic Synthesis C->App2 D Safety Information Saf1 Toxic D->Saf1 Saf2 Irritant D->Saf2 S2 Reaction: Fluorination S1->S2

Caption: Key attributes of the subject compound.

References

Methodological & Application

Synthesis of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 4,5-dichloro-2,2-difluoro-1,3-dioxolane, a fluorinated heterocyclic compound with applications in polymer chemistry. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are presented to guide researchers in the preparation and potential utilization of this compound.

Introduction

Fluorinated organic molecules are of significant interest in materials science and medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced thermal stability, chemical resistance, and altered electronic characteristics. This compound is a valuable monomer for the synthesis of fluorinated polymers. These polymers exhibit desirable properties such as optical clarity and chemical inertness, making them suitable for applications like corrosion-resistant seals, gaskets, and specialty glazing materials.[1] The synthesis of this dioxolane derivative involves a two-step process commencing with the chlorination of ethylene carbonate, followed by a fluorination reaction.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagents/CatalystProductPurity (Distillate)
1ChlorinationEthylene carbonate, Sulfuryl chlorideAzobisisobutyronitrile (AIBN)4,5-Dichloro-1,3-dioxolan-2-one~86.3%
2Fluorination4,5-Dichloro-1,3-dioxolan-2-oneSulfur tetrafluoride (SF₄), Hydrogen fluoride (HF)This compoundNot Specified

Experimental Protocols

The synthesis of this compound is achieved through a two-step process.

Step 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one

This initial step involves the free-radical chlorination of ethylene carbonate.

  • Materials:

    • Ethylene carbonate (88 g)

    • Sulfuryl chloride (297 g)

    • Azobisisobutyronitrile (AIBN) (1.0 g)

  • Equipment:

    • 500 mL 3-neck round-bottom flask

    • Nitrogen purge line

    • Magnetic stirrer

    • Thermometer

    • Reflux condenser with a trap and drying tower

    • Hanovia mercury vapor lamp

    • Flash distillation apparatus

  • Procedure:

    • Charge the 500 mL 3-neck round-bottom flask with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile.

    • Purge the reaction assembly with nitrogen.

    • Irradiate the stirred mixture with a Hanovia mercury vapor lamp.

    • Maintain the reaction temperature between 34-47°C for the first 3 hours.

    • Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.

    • For the final 3 hours, maintain the temperature in the range of 95-107°C.

    • After cooling to room temperature, evacuate the flask using a water aspirator to remove residual HCl.

    • Perform a flash distillation of the crude product at a pressure of approximately 266 Pa and a pot temperature up to 150°C.

    • The collected distillate will contain approximately 86.3% of 4,5-dichloro-1,3-dioxolan-2-one.[1]

Step 2: Synthesis of this compound

The second step involves the fluorination of the chlorinated intermediate.

  • Materials:

    • 4,5-Dichloro-1,3-dioxolan-2-one (136.2 g)

    • Hydrogen fluoride (HF) (16.2 g)

    • Sulfur tetrafluoride (SF₄) (194.4 g)

  • Equipment:

    • 300 mL "Hastelloy" C shaker tube

  • Procedure:

    • Charge the 300 mL "Hastelloy" C shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, hydrogen fluoride, and sulfur tetrafluoride.

    • Heat the sealed tube to 150°C.

    • Agitate the reaction mixture for 300 hours.

    • After cooling, the product, this compound, can be isolated.[1]

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Fluorination EC Ethylene Carbonate Chlorination Chlorination Reaction EC->Chlorination SO2Cl2 Sulfuryl Chloride SO2Cl2->Chlorination AIBN AIBN (Initiator) AIBN->Chlorination Intermediate 4,5-Dichloro-1,3-dioxolan-2-one Chlorination->Intermediate Light, Heat (34-107°C) Fluorination Fluorination Reaction Intermediate->Fluorination HF Hydrogen Fluoride HF->Fluorination SF4 Sulfur Tetrafluoride SF4->Fluorination FinalProduct This compound Fluorination->FinalProduct Heat, Pressure (150°C, 300h)

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Logical Relationship of Applications

Applications Dioxolane This compound Monomer Fluorinated Monomer Dioxolane->Monomer Polymerization Polymerization Monomer->Polymerization Fluoropolymers Fluoropolymers Polymerization->Fluoropolymers Applications Applications Fluoropolymers->Applications Seals Corrosion-Resistant Seals Applications->Seals Gaskets Gaskets Applications->Gaskets Glazing Specialty Glazing Applications->Glazing

Caption: The role of this compound as a monomer in the production of fluoropolymers and their applications.

References

Application Notes and Protocols for the Laboratory Preparation of Fluorinated Dioxolane Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the laboratory-scale synthesis of various fluorinated dioxolane monomers. These monomers are crucial building blocks in the development of advanced materials, including polymers with unique optical and electrical properties, and as key intermediates in the synthesis of pharmaceuticals and agrochemicals.

Overview of Synthetic Strategies

The introduction of fluorine atoms into the dioxolane ring significantly alters its chemical and physical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics. Several synthetic strategies have been developed for the preparation of these valuable monomers. The primary methods include:

  • Direct Fluorination: This method involves the direct reaction of a dioxolane substrate with a fluorinating agent, such as elemental fluorine. It is a powerful technique for producing perfluorinated dioxolanes.

  • Halogen Exchange (HALEX) Reactions: A common and practical approach where chloro- or bromo-substituted dioxolanes are converted to their fluoro-analogs using a fluoride salt.

  • From Non-fluorinated Precursors: This involves the cyclization of fluorinated diols with aldehydes or ketones, or other multi-step synthetic sequences starting from readily available non-fluorinated materials.

This document details protocols for three key fluorinated dioxolane monomers, each representing a different synthetic approach.

Experimental Protocols and Data

Synthesis of 2,2-Difluoro-1,3-benzodioxole via Halogen Exchange

2,2-Difluoro-1,3-benzodioxole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This protocol describes its preparation from the corresponding dichloro-precursor using potassium fluoride.[2]

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of 2,2-Difluoro-1,3-benzodioxole.

Experimental Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add anhydrous potassium fluoride (3.61 mol) and a catalytic amount of potassium hydrogen fluoride (KHF₂).

  • Add 2,2-dichloro-1,3-benzodioxole (1.18 mol) to the flask.

  • Heat the reaction mixture to 140°C with vigorous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • Maintain the temperature for approximately 8 hours, or until GC analysis indicates complete conversion of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts. The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate.

  • Separate the organic layer and purify by distillation to obtain the final product.

Quantitative Data Summary:

ParameterValueReference
Starting Material2,2-Dichloro-1,3-benzodioxole[2]
ReagentsAnhydrous KF, KHF₂[2]
Reaction Temperature140 °C[2]
Reaction Time8 hours[2]
Yield83%[2]
Purity97%
Boiling Point-
Density1.303 g/mL at 25 °C
Refractive Indexn20/D 1.444
Direct Fluorination of 2-Methyl-1,3-dioxolane

Direct fluorination is a powerful method for producing highly fluorinated compounds. This protocol outlines the aerosol direct fluorination of 2-methyl-1,3-dioxolane.[3] This method often results in a mixture of isomers and requires specialized equipment.

Experimental Workflow:

G cluster_0 Aerosol Direct Fluorination Workflow start Prepare 2-Methyl-1,3-dioxolane evaporate Evaporate Substrate start->evaporate react React with F₂/N₂ Mixture in Aerosol Reactor evaporate->react trap Trap Products on NaF react->trap isolate Isolate and Fractionate Products trap->isolate purify Purify by Gas Chromatography isolate->purify

Figure 2: General workflow for aerosol direct fluorination of 2-Methyl-1,3-dioxolane.

Experimental Protocol:

  • The 2-methyl-1,3-dioxolane starting material is introduced into an evaporator/sublimator unit.

  • The vaporized substrate is carried by an inert gas (e.g., nitrogen) into a low-temperature aerosol reactor.

  • A diluted mixture of fluorine gas in nitrogen is introduced into the reactor.

  • The fluorination reaction occurs in the gas phase.

  • The product mixture is passed through a trap containing sodium fluoride (NaF) to remove HF and unreacted fluorine.

  • The trapped products are then isolated by warming the trap and collected in a series of cold traps at progressively lower temperatures for fractionation.

  • The desired fluorinated dioxolane isomers are further purified by gas chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Methyl-1,3-dioxolane[3]
Fluorinating AgentElemental Fluorine (diluted with N₂)[3]
Reaction TypeAerosol Direct Fluorination[3]
ProductsMixture of fluorinated isomers[3]
ChallengesRing opening and formation of multiple isomers[3]
Synthesis of Perfluoro-2-methylene-1,3-dioxolane Monomers

Perfluorinated methylene-dioxolane monomers are important for the synthesis of high-performance amorphous fluoropolymers with excellent optical and thermal properties.[4] This protocol describes a general route involving the direct fluorination of a hydrocarbon precursor.

Logical Relationship of Synthesis:

G cluster_0 Synthesis of Perfluorinated Methylene-Dioxolane start Hydrocarbon Precursor (e.g., from methyl pyruvate and diol) fluorination Direct Fluorination (F₂/N₂ in fluorinated solvent) start->fluorination intermediate Perfluorinated Carboxylic Acid fluorination->intermediate decarboxylation Decarboxylation of Potassium Salt intermediate->decarboxylation product Perfluoro-2-methylene-1,3-dioxolane decarboxylation->product

Figure 3: Logical steps for the synthesis of perfluoro-2-methylene-1,3-dioxolane.

Experimental Protocol (General Steps):

  • Synthesis of Hydrocarbon Precursor: Prepare the corresponding non-fluorinated 2-methylene-1,3-dioxolane derivative. For example, through the condensation of methyl pyruvate with a suitable diol.[4]

  • Direct Fluorination: The hydrocarbon precursor is dissolved in a fluorinated solvent and subjected to direct fluorination using a mixture of fluorine and nitrogen gas.[4] This step converts all C-H bonds to C-F bonds, yielding the perfluorinated carboxylic acid precursor.

  • Salt Formation: The resulting perfluorinated carboxylic acid is neutralized with potassium hydroxide to form the potassium salt.

  • Decarboxylation: The dried potassium salt is thermally decomposed to yield the desired perfluoro-2-methylene-1,3-dioxolane monomer.[5]

  • Purification: The crude monomer is purified by distillation.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialHydrocarbon 2-methylene-1,3-dioxolane[4]
Fluorinating AgentElemental Fluorine (diluted with N₂)[4]
Key IntermediatePerfluorinated carboxylic acid potassium salt[5]
Final StepThermal Decarboxylation[5]
Polymer PropertiesAmorphous, high Tg, low refractive index[4]

Characterization of Fluorinated Dioxolane Monomers

The synthesized monomers should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the absence of protons in perfluorinated compounds or to determine the position of remaining protons in partially fluorinated molecules.

    • ¹⁹F NMR: This is the most informative technique for these compounds, providing information on the number and chemical environment of the fluorine atoms. The large chemical shift dispersion and through-bond coupling constants (J-coupling) allow for detailed structural elucidation.[6][7][8]

    • ¹³C NMR: Provides information about the carbon skeleton and the effect of fluorine substitution on the carbon chemical shifts.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups and the presence of C-F bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the monomer and confirm its molecular weight.

Safety Precautions

  • Fluorinating Agents: Direct fluorination with elemental fluorine is extremely hazardous and should only be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate safety equipment. Other fluorinating agents like Selectfluor® should also be handled with care according to their Safety Data Sheets (SDS).

  • Pressure: Some reactions may be conducted under pressure. Ensure that the glassware and equipment are rated for the intended pressure.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated area.

By following these detailed protocols and safety guidelines, researchers can successfully synthesize a variety of fluorinated dioxolane monomers for application in materials science and drug discovery.

References

Application Notes and Protocols for 4,5-Dichloro-2,2-difluoro-1,3-dioxolane in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 4,5-dichloro-2,2-difluoro-1,3-dioxolane (DCDFD) as a monomer in the synthesis of advanced fluoropolymers. The protocols provided are based on established methods for structurally related fluorinated dioxolanes and serve as a starting point for the development of novel polymers with potential applications in specialized fields, including materials science and drug delivery systems.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of both chlorine and fluorine atoms on the dioxolane ring offers multiple sites for chemical modification and imparts unique properties to the resulting polymers.[1] Dioxolane-based compounds are utilized as monomers for polymerization, with the ring-opening polymerization of dioxolane derivatives capable of producing polyacetals and other functional polymers.[1] Specifically, highly halogenated dioxolanes are valued as monomers or precursors for producing advanced fluoropolymers with desirable properties such as high thermal stability, chemical inertness, and optical clarity.[1]

Polymers derived from DCDFD and related fluorinated dioxolanes are expected to exhibit high thermal stability and chemical resistance. These characteristics make them suitable for applications requiring robust materials, such as in corrosion-resistant seals, gaskets, and linings, as well as in optical and electronic materials.[1][2]

Applications

Polymers synthesized from this compound and its derivatives have potential applications in various high-performance fields:

  • Chemically Resistant Coatings and Linings: The high degree of halogenation suggests that polymers incorporating DCDFD would exhibit excellent resistance to corrosive chemicals, making them suitable for protective coatings in chemical reactors and storage vessels.[2]

  • High-Performance Seals and Gaskets: The thermal and chemical stability of these polymers makes them ideal candidates for fabricating durable seals and gaskets for use in demanding industrial environments.[2]

  • Optical Materials: Fluorinated polymers often exhibit low refractive indices and high optical clarity. Copolymers of DCDFD may be suitable for applications such as specialty lenses, optical fibers, and transparent films.[2]

  • Advanced Dielectrics: The fluorine content can lead to low dielectric constants, making these materials potentially useful in microelectronics as insulating layers.

  • Drug Delivery Matrices: While less explored, the tunable properties of copolymers could allow for the design of controlled-release matrices for pharmaceutical agents, leveraging the chemical inertness and biocompatibility often associated with fluoropolymers.

Polymerization of this compound

DCDFD can potentially be polymerized through several mechanisms, primarily free-radical polymerization (often in copolymerization with other fluoroalkenes) and cationic ring-opening polymerization.

Copolymerization with Fluoroalkenes

A common method for incorporating fluorinated dioxolanes into polymers is through free-radical copolymerization with monomers such as tetrafluoroethylene (TFE) or vinylidene fluoride (VF2).[2] This approach allows for the tailoring of the polymer properties by adjusting the monomer feed ratios.

Cationic Ring-Opening Polymerization

The 1,3-dioxolane ring is susceptible to cationic ring-opening polymerization (CROP), which proceeds via the cleavage of the acetal linkage.[3] This method can lead to the formation of polyacetals. However, for highly substituted and halogenated dioxolanes like DCDFD, this method may be more challenging and require specific catalytic systems. The polymerization of 1,3-dioxolane itself is known to be prone to cyclization as a side reaction.[3]

Experimental Protocols

The following are exemplary protocols based on the polymerization of structurally similar fluorinated dioxolane monomers. Optimization will be necessary for the specific case of this compound.

Protocol 1: Free-Radical Copolymerization of DCDFD with Tetrafluoroethylene (TFE)

This protocol is adapted from methods used for the copolymerization of other chlorinated and fluorinated dioxole monomers with TFE.[2]

Materials:

  • This compound (DCDFD)

  • Tetrafluoroethylene (TFE)

  • 1,1,2-Trichloro-1,2,2-trifluoroethane (as solvent)

  • Bis(4-t-butylcyclohexyl) peroxydicarbonate (as initiator)

  • High-pressure shaker tube reactor

  • Vacuum line

  • Methanol (for precipitation)

  • Drying oven

Procedure:

  • Reactor Preparation: A high-pressure shaker tube is thoroughly cleaned, dried, and purged with dry nitrogen.

  • Charging the Reactor: The reactor is charged with 100 g of 1,1,2-trichloro-1,2,2-trifluoroethane, a specific molar amount of DCDFD (e.g., to target a certain copolymer composition), and 0.03 g of bis(4-t-butylcyclohexyl) peroxydicarbonate.

  • Monomer Addition: The reactor is cooled, evacuated, and a known amount of TFE gas is condensed into the reactor.

  • Polymerization: The reactor is sealed and placed in a shaker assembly. The temperature is raised to 55°C and maintained for a set period (e.g., 4 hours), with continuous agitation. The temperature can then be raised to 65°C for an additional period if required. The reaction proceeds under autogenous pressure.

  • Isolation of Polymer: After the reaction period, the reactor is cooled, and any unreacted TFE is carefully vented. The polymer product is precipitated by pouring the reaction mixture into an excess of methanol.

  • Purification and Drying: The precipitated white, solid polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderately elevated temperature (e.g., 60-80°C) to a constant weight.

  • Characterization: The resulting copolymer is characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹³C NMR) to determine its composition, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature (Tg) or melting point (Tm).

Data Presentation

The following table summarizes typical data obtained from the copolymerization of a structurally related monomer, 2,2-bis(trifluoromethyl)-4-fluoro-1,3-dioxole, with TFE, as reported in the literature.[2] This data is provided as a reference for the expected properties of DCDFD-containing copolymers.

Monomer SystemMole % Dioxole in CopolymerPolymer Yield (g)Melting Point (°C)Glass Transition Temp. (°C)Notes
2,2-bis(trifluoromethyl)-4-fluoro-1,3-dioxole / TFE5.29.4-58Amorphous copolymer.
2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole / TFE3.1-295-Crystalline copolymer.
2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole / VF2 / TFE9.9 (dioxole)3.6--Amorphous, elastomeric terpolymer. Composition: 27.7% TFE, 62.4% VF2.

Visualizations

Polymerization Workflow

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_isolation Product Isolation & Purification prep1 Clean & Dry Reactor prep2 Purge with Nitrogen prep1->prep2 charge Charge Solvent, DCDFD, & Initiator prep2->charge add_tfe Add TFE Monomer charge->add_tfe polymerize Heat & Agitate (55-65°C) add_tfe->polymerize cool_vent Cool & Vent Reactor polymerize->cool_vent precipitate Precipitate in Methanol cool_vent->precipitate filter_wash Filter & Wash Polymer precipitate->filter_wash dry Dry under Vacuum filter_wash->dry characterize Characterize Polymer (FTIR, NMR, DSC) dry->characterize

Caption: Experimental workflow for the copolymerization of DCDFD and TFE.

Proposed Free-Radical Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I-I) radicals 2 I• initiator->radicals Heat (Δ) i_radical I• im_radical I-M• i_radical->im_radical monomer Monomer (M) monomer->im_radical imn_radical I-(M)n-M• im_radical->imn_radical imn1_radical I-(M)n+1-M• imn_radical->imn1_radical monomer2 Monomer (M) monomer2->imn1_radical growing_chain1 P• imn1_radical->growing_chain1 dead_polymer P-P' growing_chain1->dead_polymer Combination growing_chain2 P'• growing_chain2->dead_polymer

Caption: General mechanism for free-radical polymerization.

References

Application Notes and Protocols for Fluoropolymer Synthesis Using 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel fluoropolymers utilizing 4,5-dichloro-2,2-difluoro-1,3-dioxolane (CDFD) as a key monomer. The resulting polymers, including copolymers and terpolymers, exhibit a range of valuable properties, making them suitable for various high-performance applications.

Introduction

Fluoropolymers are a class of polymers renowned for their exceptional chemical inertness, thermal stability, low friction, and unique dielectric properties. The incorporation of fluorine atoms into the polymer backbone imparts these desirable characteristics. This compound is a versatile monomer that can be polymerized to create unique fluorinated polymers. Through copolymerization with monomers such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), the properties of the resulting fluoropolymers can be tailored for specific applications, including corrosion-resistant seals, gaskets, linings, and optical materials.[1]

Synthesis of Fluoropolymers

The primary method for the synthesis of fluoropolymers using this compound is free-radical polymerization. This can be adapted to produce copolymers and terpolymers with tailored properties.

Copolymerization with Tetrafluoroethylene (TFE)

The copolymerization of this compound derivatives with TFE yields crystalline polymers suitable for applications requiring high thermal stability and chemical resistance.

Terpolymerization with Tetrafluoroethylene (TFE) and Vinylidene Fluoride (VDF)

The inclusion of vinylidene fluoride as a third monomer allows for the synthesis of terpolymers with modified properties, such as increased flexibility and lower crystallinity, expanding their application range.[1]

Experimental Data

The following tables summarize the key quantitative data from representative polymerization experiments.

Table 1: Copolymerization of a Dioxole with Tetrafluoroethylene (TFE)

ParameterValue
Dioxole Monomer2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole
TFE (g)6.0
Polymer Yield (g)3.6
Polymerization Temperature (°C)55 and 65
Polymerization Time (hours)4
TFE in Copolymer (mole %)96.9
Dioxole in Copolymer (mole %)3.1
Melting Point (°C)295
Polymer AppearanceWhite, solid

Data extracted from a representative example in the cited patent literature.[1]

Table 2: Terpolymerization of a Dioxole with TFE and Vinylidene Fluoride (VDF)

ParameterValue
Dioxole Monomer2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole
TFE in Terpolymer (mole %)14.3
VDF in Terpolymer (mole %)80.4
Dioxole in Terpolymer (mole %)5.3
Melting Point (°C)131
Film PropertiesThin, tough, clear, self-supporting

Data extracted from a representative example in the cited patent literature.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of fluoropolymers using this compound derivatives. These protocols are based on established methods in the field.

Protocol 1: Synthesis of a Copolymer of a Fluorinated Dioxole and TFE

Materials:

  • Fluorinated dioxole monomer (e.g., 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole)

  • Tetrafluoroethylene (TFE)

  • Initiator (e.g., bis(4-t-butylcyclohexyl) peroxydicarbonate)

  • Solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane)

  • High-pressure shaker tube

Procedure:

  • Charge a dry shaker tube with the solvent, initiator, and the fluorinated dioxole monomer.

  • Cool the tube, evacuate, and purge with an inert gas (e.g., nitrogen) multiple times.

  • Introduce a known quantity of TFE gas into the shaker tube.

  • Heat the sealed shaker tube to the desired polymerization temperature (e.g., 55°C, then increasing to 65°C) under autogenous pressure.

  • Maintain the reaction for the specified duration (e.g., 4 hours) with agitation.

  • After the reaction, cool the tube and vent any unreacted TFE.

  • Isolate the resulting polymer from the solvent.

  • Dry the polymer product thoroughly.

  • Characterize the polymer using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) to determine its composition and thermal properties.

Protocol 2: Synthesis of a Terpolymer of a Fluorinated Dioxole, TFE, and VDF

Materials:

  • Fluorinated dioxole monomer

  • Tetrafluoroethylene (TFE)

  • Vinylidene fluoride (VDF)

  • Initiator

  • Solvent

  • High-pressure shaker tube

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Introduce known quantities of TFE and VDF gases into the shaker tube.

  • Proceed with steps 4 through 9 from Protocol 1. The specific reaction conditions (temperature, time) may be adjusted to control the terpolymer composition and molecular weight.

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflow.

Synthesis_Pathway Monomers Monomers (CDFD derivative, TFE, VDF) Polymerization Radical Polymerization (High Pressure/Temperature) Monomers->Polymerization Initiator Radical Initiator Initiator->Polymerization Fluoropolymer Fluoropolymer (Copolymer or Terpolymer) Polymerization->Fluoropolymer

Caption: General synthesis pathway for fluoropolymers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Reactants Charge Reactor: - Monomers - Initiator - Solvent Purge Evacuate and Purge with Inert Gas Reactants->Purge Heat Heat to Reaction Temperature Purge->Heat Agitate Agitate for Specified Time Heat->Agitate Isolate Isolate Polymer Agitate->Isolate Dry Dry Polymer Isolate->Dry Characterize Characterize Polymer (IR, NMR, DSC) Dry->Characterize

Caption: Experimental workflow for fluoropolymer synthesis.

References

Application Notes and Protocols: 4,5-Dichloro-2,2-difluoro-1,3-dioxolane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4,5-Dichloro-2,2-difluoro-1,3-dioxolane and its derivatives are key precursors in the synthesis of advanced amorphous fluoropolymers. While not typically used as a final material itself, this chlorinated dioxolane serves as a crucial building block for creating fluorinated monomers, particularly fluorodioxoles. These monomers can be polymerized to produce materials with exceptional properties, including high optical clarity, chemical inertness, and excellent gas permeability.[1] This document provides an overview of its primary application, detailed experimental protocols for monomer and polymer synthesis, and a summary of the properties of the resulting materials.

Application Note 1: Precursor for Amorphous Fluoropolymers

The principal application of this compound in materials science is its use in the manufacture of fluorodioxole monomers.[1] These monomers are subsequently polymerized or copolymerized, often with tetrafluoroethylene (TFE), to yield amorphous (non-crystalline) fluoropolymers.[1][2] The resulting polymers are suitable for a range of high-performance applications.

Key Properties of Derived Fluoropolymers:

  • Optical Properties: These polymers exhibit high optical transparency and a very low refractive index, making them ideal for applications such as claddings for optical fibers, waveguides, and anti-reflective coatings.[3][4]

  • Gas Permeability: The amorphous nature and high free volume of these polymers lead to excellent gas permeability, positioning them as candidate materials for gas separation membranes.[2][5]

  • Chemical and Thermal Stability: The perfluorinated nature of these polymers imparts exceptional chemical resistance and high thermal stability.[4]

  • Solubility: Unlike many fluoropolymers, some of these amorphous variants are soluble in specific fluorinated solvents, which facilitates processing and film formation.[2]

  • Mechanical Properties: The polymers can be processed into thin, tough, and clear self-supporting films.[1]

General Synthesis Pathway

The overall process involves two main steps: the synthesis of a fluorodioxole monomer from the chlorinated dioxolane precursor, followed by the polymerization of the monomer.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Applications start This compound monomer Fluorodioxole Monomer start->monomer Dechlorination/ Chemical Conversion polymer Amorphous Fluoropolymer monomer->polymer Polymerization (e.g., with TFE) app1 Optical Fibers polymer->app1 app2 Gas Separation Membranes polymer->app2 app3 Specialty Coatings polymer->app3

Synthesis pathway from precursor to applications.

Quantitative Data of Derived Fluoropolymers

The following table summarizes key quantitative data for various amorphous fluoropolymers derived from related perfluorinated dioxole monomers. It is important to note that the properties are highly dependent on the specific monomer structure and the copolymer composition.

Polymer CompositionPropertyValueApplication Relevance
Copolymer of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoro(propyl vinyl ether)[3]Refractive Index (at 632.8 nm)1.293 - 1.314Low refractive index is crucial for optical waveguides.
Molecular Mass2 x 10⁴ - 7 x 10⁴ DaAffects mechanical properties and processability.
Copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and Tetrafluoroethylene (TFE)[5]Gas Permeability (P) for H₂High (comparable to PTMSP)High permeability is essential for gas separation.
Glass Transition Temp. (Tg)Increases with dioxole contentDefines the upper service temperature of the material.
Copolymers of 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (PDD) and TFE[2]CrystallinityAmorphous (at >50 mol% PDD)Amorphous nature leads to optical clarity.
Glass Transition Temp. (Tg)100 - 135 °C (for other derivatives)Determines the material's state (glassy vs. rubbery).

Experimental Protocols

The following are generalized protocols for the synthesis of fluorodioxole monomers from chlorinated precursors and their subsequent polymerization. These protocols are based on methodologies reported in the scientific literature and patents.[1][6]

Protocol 1: Synthesis of a Fluorodioxole Monomer

This protocol describes a representative method for the conversion of a 4,5-dichloro-1,3-dioxolane derivative to the corresponding 1,3-dioxole.

Objective: To synthesize a fluorodioxole monomer by dechlorination of a 4,5-dichloro-1,3-dioxolane precursor.

Materials:

  • This compound derivative

  • Magnesium turnings

  • Mercuric chloride (catalyst)

  • Iodine (for initiation)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is dry.

  • In the flask, combine magnesium turnings, a catalytic amount of mercuric chloride, and a crystal of iodine in anhydrous THF.

  • Heat the mixture to reflux to activate the magnesium.

  • Once the reaction initiates (indicated by a color change), slowly add the this compound derivative via the dropping funnel while maintaining reflux.

  • After the addition is complete, continue to reflux the mixture for a specified time to ensure complete reaction.

  • After cooling, the product, the fluorodioxole monomer, can be isolated from the reaction mixture by distillation.

  • Characterize the purified product using techniques such as NMR and infrared spectroscopy to confirm its structure.

Protocol 2: Radical Copolymerization of a Fluorodioxole Monomer with TFE

This protocol outlines a typical procedure for the copolymerization of a fluorodioxole monomer with tetrafluoroethylene (TFE).

Objective: To synthesize a high molecular weight amorphous fluoropolymer.

Materials:

  • Purified fluorodioxole monomer

  • Tetrafluoroethylene (TFE)

  • Peroxydicarbonate initiator (e.g., bis(4-t-butylcyclohexyl) peroxydicarbonate)

  • Fluorinated solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane)

Equipment:

  • High-pressure polymerization reactor (shaker tube)

  • Vacuum line

  • Filtration apparatus

Procedure:

  • Charge the high-pressure reactor with the fluorinated solvent, the fluorodioxole monomer, and the peroxydicarbonate initiator.

  • Evacuate the reactor to remove air and then charge it with the desired amount of TFE.

  • Heat the reactor to the specified polymerization temperature (e.g., 55-65 °C) and begin agitation.

  • Maintain the reaction for several hours to achieve the desired conversion.

  • After the reaction period, cool the reactor and vent any unreacted TFE.

  • The resulting polymer, which may precipitate from the solvent, is collected by filtration.

  • Wash the polymer with a suitable solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its composition (e.g., via NMR), molecular weight, and thermal properties (e.g., via DSC).

G cluster_0 Reactor Preparation cluster_1 Polymerization cluster_2 Product Isolation charge_reactor Charge reactor with solvent, monomer, and initiator evacuate Evacuate reactor and charge with TFE charge_reactor->evacuate heat_agitate Heat to 55-65°C and agitate evacuate->heat_agitate react Maintain reaction for several hours heat_agitate->react cool_vent Cool reactor and vent unreacted TFE react->cool_vent filter_wash Filter and wash the polymer cool_vent->filter_wash dry Dry polymer under vacuum filter_wash->dry

References

Application Notes and Protocols: The Role of Halogenated Dioxolanes in Lithium-Ion Battery Electrolytes, with a Focus on the Potential of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Electrolyte Additives

The electrolyte is a crucial component of a lithium-ion battery, facilitating the transport of lithium ions between the anode and the cathode. The stability of the electrolyte at the electrode-electrolyte interface is paramount for the battery's performance, safety, and cycle life. Electrolyte additives, even in small quantities, can significantly enhance battery performance by forming a stable protective layer on the electrode surfaces, known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode.

Halogenated compounds, particularly those containing fluorine and chlorine, have been extensively investigated as effective electrolyte additives. They are known to participate in the formation of robust and stable SEI and CEI layers, which can suppress electrolyte decomposition, minimize irreversible capacity loss, and improve the overall electrochemical performance, especially in high-voltage lithium-ion batteries.

Potential Role of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (DFDX)

Based on its molecular structure, DFDX possesses both chlorine and fluorine functional groups on a dioxolane backbone. This unique combination suggests several potential benefits as an electrolyte additive:

  • SEI and CEI Formation: DFDX is expected to be electrochemically reduced on the anode surface and oxidized on the cathode surface during the initial charging cycles. This process would lead to the formation of a stable and robust SEI and CEI layer.

  • Fluorine Contribution: The fluorine atoms in DFDX are anticipated to contribute to the formation of lithium fluoride (LiF) in the SEI and CEI. LiF is a desirable component due to its wide electrochemical stability window, low electronic conductivity, and good Li-ion conductivity, which helps in creating a stable and uniform passivation layer.

  • Chlorine Contribution: The chlorine atoms may also participate in the interfacial chemistry, potentially forming lithium chloride (LiCl) or other chlorinated species. While less common than fluorinated additives, chlorinated compounds can also contribute to the formation of a stable SEI.

  • Synergistic Effects: The presence of both fluorine and chlorine could lead to a synergistic effect, creating a passivation layer with enhanced properties compared to additives containing only one type of halogen.

Logical Workflow for Evaluating DFDX as an Electrolyte Additive

The following diagram illustrates a logical workflow for the systematic evaluation of a novel electrolyte additive like DFDX.

cluster_0 Additive Synthesis & Characterization cluster_1 Electrolyte Formulation & Physical Properties cluster_2 Electrochemical Evaluation cluster_3 Post-Mortem Analysis synthesis Synthesis and Purification of DFDX characterization Structural and Purity Analysis (NMR, FT-IR, GC-MS) synthesis->characterization formulation Electrolyte Preparation (e.g., 1M LiPF6 in EC/DMC + x% DFDX) characterization->formulation properties Physicochemical Characterization (Conductivity, Viscosity) formulation->properties cv Cyclic Voltammetry (CV) for Electrochemical Window properties->cv eis Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance cv->eis cycling Galvanostatic Cycling (Capacity, Coulombic Efficiency, Cycle Life) eis->cycling xps X-ray Photoelectron Spectroscopy (XPS) for SEI/CEI Composition cycling->xps sem Scanning Electron Microscopy (SEM) for Electrode Morphology xps->sem cluster_0 Electrolyte Bulk cluster_1 Anode Surface cluster_2 SEI Layer Formation cluster_3 Stable SEI Components Li_ion Li⁺ Reduction Electrochemical Reduction Li_ion->Reduction DFDX DFDX Additive DFDX->Reduction Solvent EC/DMC Solvent Solvent->Reduction Anode Graphite Anode Anode->Reduction LiF LiF Reduction->LiF LiCl LiCl Reduction->LiCl Organic_polymers Organic Polymers Reduction->Organic_polymers

Application Notes and Protocols: Reaction of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between 4,5-dichloro-2,2-difluoro-1,3-dioxolane and various amines. This reaction is a valuable tool for the synthesis of novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and drug development. The incorporation of the 2,2-difluoro-1,3-dioxolane scaffold can enhance the metabolic stability and binding affinity of drug candidates.[1][2]

Reaction Mechanism

The reaction of this compound with amines is proposed to proceed via a nucleophilic substitution mechanism, most likely an SN2 pathway. In this reaction, the amine acts as a nucleophile, attacking the carbon atom bonded to a chlorine atom, which serves as the leaving group.

The reaction can be controlled to yield either mono- or di-substituted products by adjusting the stoichiometry of the amine. The use of one equivalent of amine will favor the formation of the mono-amino substituted product, while an excess of the amine will lead to the di-amino substituted product.

Key Mechanistic Points:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom attached to the chlorine.

  • Transition State: A trigonal bipyramidal transition state is formed where the nucleophile (amine) and the leaving group (chloride) are on opposite sides of the carbon atom. This leads to an inversion of stereochemistry at the reaction center.

  • Leaving Group Departure: The carbon-chlorine bond breaks, and the chloride ion is expelled.

  • Proton Transfer: A second molecule of the amine or a non-nucleophilic base can then deprotonate the newly formed ammonium salt to yield the neutral amine product.

Potential Side Reactions:

  • Elimination: If a sterically hindered or strong, non-nucleophilic amine is used as a base, an E2 elimination reaction can occur, leading to the formation of an unsaturated dioxole.

  • Ring Opening: While the 1,3-dioxolane ring is generally stable under basic conditions, strong bases or high temperatures could potentially lead to ring-opening side products.

ReactionMechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products Dioxolane This compound TS [Trigonal Bipyramidal Complex] Dioxolane->TS Nucleophilic Attack by Amine Amine Amine (R-NH2) Amine->TS MonoSub Mono-substituted Product TS->MonoSub Chloride Departure Salt Ammonium Salt TS->Salt Proton Transfer to excess Amine DiSub Di-substituted Product MonoSub->DiSub Further Reaction with Amine

Caption: Plausible SN2 reaction mechanism for the amination of this compound.

Experimental Protocols

The following are general protocols for the synthesis of mono- and di-amino substituted 2,2-difluoro-1,3-dioxolanes. Researchers should optimize these conditions for their specific amine and desired product.

Protocol 1: Synthesis of Mono-amino-4-chloro-2,2-difluoro-1,3-dioxolane

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (1.1 equivalents, as a non-nucleophilic base)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the amine (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Di-amino-2,2-difluoro-1,3-dioxolane

Materials:

  • This compound

  • Primary or secondary amine (2.5 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the amine (2.5 equivalents) to the solution. The excess amine also acts as the base.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove the ammonium salt.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or distillation.

ExperimentalWorkflow Start Start Setup Set up Reaction Vessel under Inert Atmosphere Start->Setup AddReactants Add Dioxolane, Solvent, and Base (if applicable) Setup->AddReactants AddAmine Add Amine AddReactants->AddAmine Reaction Stir at Appropriate Temperature AddAmine->Reaction Monitor Monitor Reaction (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the amination of this compound.

Data Presentation

The following tables present representative data for the reaction. Note that these are hypothetical values for illustrative purposes and actual results may vary depending on the specific amine and reaction conditions.

Table 1: Representative Reaction Yields

EntryAmine (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Mono-substituted Yield (%)Di-substituted Yield (%)
11.0Et3N (1.1)DCM25246515
21.0NoneTHF65245025
32.5NoneAcetonitrile8048<585
42.5NoneDCM40481070

Table 2: Representative Spectroscopic Data for a Hypothetical Product (4-amino-5-chloro-2,2-difluoro-1,3-dioxolane derivative)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H NMR 4.5-4.8m-H-4, H-5
2.5-3.5m-Protons on amine substituent
2.0-2.5br s-N-H
¹³C NMR 118-122tJ(C-F) ≈ 280-290C-2
75-80s-C-4
80-85s-C-5
40-60s-Carbons on amine substituent

Applications in Drug Development

The amino-substituted 2,2-difluoro-1,3-dioxolane scaffold is a valuable building block in drug discovery for several reasons:

  • Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group at the C2 position resistant to metabolic oxidation.[3][2] This can lead to an increased half-life of the drug molecule.

  • Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

  • Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of the drug.

  • Scaffold for Further Diversification: The amino group(s) introduced onto the dioxolane ring serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. Amino-dioxolane derivatives have been investigated for their potential as NMDA receptor antagonists and as antibacterial and antifungal agents.[4][5]

DrugDiscovery Start 4,5-Dichloro-2,2-difluoro- 1,3-dioxolane Reaction Reaction with Amines Start->Reaction Product Amino-substituted 2,2-difluoro-1,3-dioxolane Scaffold Reaction->Product SAR Structure-Activity Relationship (SAR) Studies Product->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of the amination reaction in a typical drug discovery workflow.

References

Application Notes and Protocols for Novel Copolymers Featuring 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel copolymers incorporating 4,5-Dichloro-2,2-difluoro-1,3-dioxolane. The protocols outlined below are based on established methods for the polymerization of fluorinated dioxolane derivatives, offering a foundational approach for the development of new materials with unique properties.

Introduction

Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, and unique surface properties. The incorporation of monomers like this compound into polymer chains can impart desirable characteristics for a range of advanced applications, from specialty coatings and seals to materials for biomedical and optical devices. This document details the synthesis and characterization of copolymers based on this functionalized dioxolane. While direct experimental data for the copolymerization of this compound is limited in publicly available literature, the following protocols are adapted from established procedures for structurally similar fluorinated dioxole monomers.

Applications

Copolymers derived from this compound and its derivatives are promising candidates for a variety of applications, including:

  • Corrosion-Resistant Seals and Gaskets: The chemical inertness imparted by the fluorinated monomer makes these copolymers suitable for use in harsh chemical environments.[1]

  • High-Performance Glazing Materials: Homopolymers of related fluorodioxoles have shown potential as durable glazing materials.[1]

  • Optically Clear Films: Copolymers with monomers like tetrafluoroethylene (TFE) can form tough, transparent, and self-supporting films.[1]

  • Elastomeric Materials: Terpolymers incorporating vinylidene fluoride can exhibit elastomeric properties, making them suitable for flexible and resilient applications.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 60010-42-6
Molecular Formula C₃H₂Cl₂F₂O₂
Molecular Weight 178.95 g/mol
Primary Application Monomer for the preparation of homopolymers and copolymers.[2]
Table 2: Properties of Copolymers Derived from Related Fluorinated Dioxole Monomers[1]
Dioxole MonomerComonomer(s)Dioxole in Copolymer (mol%)Polymer Properties
2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxoleTFE3.1Crystalline, Melting Point: 295°C
2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxoleTFE, Vinylidene Fluoride5.3Crystalline, Melting Point: 131°C
2,2,4-trifluoro-5-chloro-1,3-dioxoleTFE10.5Amorphous, Glass Transition Temp: 61°C
2,2-bis(trifluoromethyl)-1,3-dioxoleTFE46.3Soluble in 1,1,2-trichloro-1,2,2-trifluoroethane, Forms clear films

Experimental Protocols

The following protocols describe the general procedures for the synthesis of the monomer this compound and its subsequent copolymerization.

Monomer Synthesis: 2,2-Difluoro-4,5-dichloro-1,3-dioxolane[1]

1. Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one:

  • To a 500 mL, 3-neck round-bottom flask equipped with a nitrogen purge line, magnetic stirrer, thermometer, and reflux condenser, add ethylene carbonate (88 g), sulfuryl chloride (297 g), and azobisisobutyronitrile (1.0 g).

  • Purge the system with nitrogen.

  • Irradiate the stirred mixture with a mercury vapor lamp at 34-47°C for the first 3 hours.

  • Increase the temperature from 51 to 103°C over the next 7 hours.

  • Flash-distill the product at approximately 266 Pa and a pot temperature up to 150°C.

2. Synthesis of 2,2-Difluoro-4,5-dichloro-1,3-dioxolane:

  • In a 300 mL "Hastelloy" C shaker tube, charge 4,5-dichloro-1,3-dioxolan-2-one (136.2 g), hydrogen fluoride (16.2 g), and sulfur tetrafluoride (194.4 g).

  • Heat the tube to 150°C and agitate for 300 hours.

  • After cooling, the product can be isolated and purified.

Copolymerization of Fluorinated Dioxolanes

The following are generalized protocols for the radical copolymerization of fluorinated dioxolanes with comonomers such as tetrafluoroethylene (TFE) and vinylidene fluoride. These can be adapted for this compound.

Protocol 1: Amorphous Copolymer Synthesis with TFE [1]

  • Materials:

    • Fluorinated dioxolane monomer

    • Tetrafluoroethylene (TFE)

    • Bis(4-t-butylcyclohexyl) peroxydicarbonate (initiator)

    • 1,1,2-trichloro-1,2,2-trifluoroethane (solvent)

  • Procedure:

    • Charge a shaker tube with 1,1,2-trichloro-1,2,2-trifluoroethane (100 g), the fluorinated dioxolane (e.g., 4.2 g), and bis(4-t-butylcyclohexyl) peroxydicarbonate (0.03 g).

    • Introduce TFE (10 g) into the sealed tube.

    • Carry out the polymerization at 55°C and then increase to 65°C for a total of 4 hours under autogenous pressure.

    • After the reaction, cool the tube and vent any unreacted TFE.

    • Isolate the resulting white, solid polymer and dry thoroughly.

    • The polymer may be soluble in the reaction solvent, allowing for the casting of clear, transparent, self-supporting films.

Protocol 2: Crystalline Terpolymer Synthesis with TFE and Vinylidene Fluoride [1]

  • Materials:

    • Fluorinated dioxolane monomer

    • Tetrafluoroethylene (TFE)

    • Vinylidene fluoride

    • Bis(4-t-butylcyclohexyl) peroxydicarbonate (initiator)

    • 1,1,2-trichloro-1,2,2-trifluoroethane (solvent)

  • Procedure:

    • Charge a shaker tube with 1,1,2-trichloro-1,2,2-trifluoroethane (100 g), the fluorinated dioxolane (e.g., 2.1 g), bis(4-t-butylcyclohexyl) peroxydicarbonate (0.03 g), vinylidene fluoride (6 g), and TFE (6 g).

    • Conduct the polymerization at 55°C, then 65°C, over a 4-hour period under autogenous pressure.

    • Isolate and dry the resulting white, solid polymer granules.

    • A portion of the polymer can be pressed at an elevated temperature (e.g., 200°C) to form thin, elastic, and tough films.

Visualizations

Experimental Workflow for Monomer and Copolymer Synthesis

Monomer_Copolymer_Synthesis cluster_monomer Monomer Synthesis cluster_copolymer Copolymerization Ethylene_Carbonate Ethylene Carbonate Reaction1 Chlorination (UV, 34-103°C) Ethylene_Carbonate->Reaction1 Sulfuryl_Chloride Sulfuryl Chloride Sulfuryl_Chloride->Reaction1 AIBN AIBN AIBN->Reaction1 Dioxolanone 4,5-Dichloro-1,3-dioxolan-2-one Reaction1->Dioxolanone Reaction2 Fluorination (150°C, 300h) Dioxolanone->Reaction2 HF HF HF->Reaction2 SF4 SF4 SF4->Reaction2 Monomer 4,5-Dichloro-2,2-difluoro- 1,3-dioxolane Reaction2->Monomer Polymerization Radical Polymerization (55-65°C, 4h) Monomer->Polymerization Comonomer Comonomer(s) (e.g., TFE, VDF) Comonomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Copolymer Novel Copolymer Polymerization->Copolymer

Caption: Workflow for the synthesis of the monomer and subsequent copolymerization.

Logical Relationship of Copolymer Properties and Applications

Copolymer_Properties_Applications cluster_properties Copolymer Properties cluster_applications Potential Applications Thermal_Stability High Thermal Stability Seals_Gaskets Seals & Gaskets Thermal_Stability->Seals_Gaskets Coatings Protective Coatings Thermal_Stability->Coatings Chemical_Inertness Chemical Inertness Chemical_Inertness->Seals_Gaskets Chemical_Inertness->Coatings Optical_Clarity Optical Clarity Optical_Films Optical Films Optical_Clarity->Optical_Films Elastomeric_Nature Elastomeric Properties Elastomeric_Nature->Seals_Gaskets Flexible_Components Flexible Components Elastomeric_Nature->Flexible_Components

Caption: Relationship between copolymer properties and their potential applications.

References

Application Notes and Protocols for 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (DCDFD) as a Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 4,5-Dichloro-2,2-difluoro-1,3-dioxolane as an Electrolyte Additive for Enhanced Battery Stability

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and battery development professionals.

Introduction

This compound (DCDFD) is a fluorinated heterocyclic organic compound with potential applications as an electrolyte additive in lithium-ion batteries (LIBs). The incorporation of fluorine and chlorine atoms into the dioxolane structure is anticipated to modify the electrochemical properties of the electrolyte, leading to improved battery performance and stability. This document provides an overview of the potential applications, proposed mechanisms of action, and detailed experimental protocols for evaluating DCDFD as an electrolyte additive.

While direct research on DCDFD as a battery additive is limited, the information presented here is based on the well-documented effects of structurally similar fluorinated dioxolane derivatives, such as 4,5-difluoro-1,3-dioxolan-2-one (DFEC). These compounds are known to enhance the formation of a stable solid electrolyte interphase (SEI) on the anode surface, a critical factor in battery longevity and safety.

Principle and Proposed Mechanism of Action

The primary role of DCDFD as an electrolyte additive is believed to be its ability to electropolymerize and decompose on the electrode surfaces during the initial formation cycles of a lithium-ion battery. This process contributes to the formation of a robust and stable SEI layer on the anode.

A stable SEI layer is crucial for:

  • Preventing the continuous decomposition of the electrolyte.

  • Allowing for the efficient transport of lithium ions.

  • Electronically insulating the electrode to prevent further side reactions.

The presence of halogen atoms (F and Cl) in the DCDFD molecule is expected to lead to the formation of lithium fluoride (LiF) and lithium chloride (LiCl) rich components within the SEI. A LiF-rich SEI is known to possess high interfacial energy, which can effectively suppress the formation of lithium dendrites, thereby enhancing the safety and cycle life of the battery.

Data Presentation

Due to the limited availability of specific quantitative data for DCDFD, the following table summarizes the typical performance improvements observed with the addition of similar fluorinated dioxolane additives (e.g., DFEC) to a standard carbonate-based electrolyte in lithium-ion batteries. These values should be considered as a general benchmark for the expected performance enhancements when using DCDFD.

Performance MetricBaseline Electrolyte (Without Additive)Electrolyte with Fluorinated Dioxolane Additive
First Cycle Coulombic Efficiency 80 - 85%85 - 92%
Capacity Retention (after 100 cycles) 70 - 80%85 - 95%
Interfacial Impedance (after 100 cycles) High (e.g., >100 Ω)Low (e.g., <50 Ω)
Operating Temperature Range StandardPotentially wider due to stable SEI

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of electrolytes containing DCDFD and the subsequent electrochemical evaluation in a laboratory setting.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of DCDFD.

Materials:

  • Battery-grade carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), ethyl methyl carbonate (EMC))

  • Lithium hexafluorophosphate (LiPF₆) salt

  • This compound (DCDFD) additive

  • Argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving 1 M LiPF₆ in a mixture of carbonate solvents (e.g., EC:DMC 1:1 v/v).

  • Stir the solution until the LiPF₆ is completely dissolved.

  • Prepare a stock solution of DCDFD in one of the carbonate solvents (e.g., DMC).

  • Add the desired volume of the DCDFD stock solution to the baseline electrolyte to achieve the target concentration (e.g., 1-5 wt%).

  • Stir the final electrolyte solution for at least 2 hours to ensure homogeneity.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • Anode (e.g., graphite-coated copper foil)

  • Cathode (e.g., LiNiMnCoO₂-coated aluminum foil)

  • Microporous separator (e.g., Celgard 2325)

  • Stainless steel coin cell components (CR2032)

  • Electrolyte with and without DCDFD

  • Crimping machine

  • Tweezers and vacuum pen

Procedure:

  • Dry the electrodes and separator in a vacuum oven at appropriate temperatures (e.g., 120°C for electrodes, 70°C for separator) for at least 12 hours.

  • Transfer all components into an argon-filled glovebox.

  • Place the cathode in the center of the bottom case of the coin cell.

  • Apply a few drops of the prepared electrolyte onto the cathode surface.

  • Place the separator on top of the cathode.

  • Add more electrolyte to ensure the separator is fully wetted.

  • Place the anode on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Carefully place the top case and crimp the coin cell using a crimping machine to ensure proper sealing.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled coin cells.

Apparatus:

  • Battery cycler (e.g., Maccor, Arbin)

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles:

    • Rest the assembled cells for at least 12 hours to allow for complete electrolyte wetting of the electrodes.

    • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the appropriate voltage window for the electrode chemistry (e.g., 3.0 - 4.2 V for NMC/graphite). This step is crucial for the formation of a stable SEI layer.

  • Galvanostatic Cycling:

    • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate the capacity retention and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances. A typical frequency range is from 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).

Visualizations

The following diagrams illustrate the proposed mechanism of DCDFD in SEI formation and a typical experimental workflow for its evaluation.

SEI_Formation_Mechanism cluster_sei SEI Layer DCDFD DCDFD Additive SEI Stable SEI Formation DCDFD->SEI Reduction & Polymerization Solvent Carbonate Solvents Solvent->SEI Decomposition Li_ion Li+ Li_ion->SEI Anode Graphite Anode LiF LiF-rich component SEI->LiF LiCl LiCl-rich component SEI->LiCl Polymer Organic Polymers SEI->Polymer

Caption: Proposed mechanism of DCDFD in forming a stable SEI layer.

Experimental_Workflow start Start prep Electrolyte Preparation (with/without DCDFD) start->prep assembly Coin Cell Assembly (CR2032) prep->assembly formation Formation Cycles (Low C-rate) assembly->formation cycling Galvanostatic Cycling (Various C-rates) formation->cycling eis Electrochemical Impedance Spectroscopy (EIS) formation->eis Initial State cycling->eis After 'n' cycles analysis Data Analysis (Capacity, Efficiency, Impedance) cycling->analysis eis->analysis end End analysis->end

Caption: Experimental workflow for evaluating DCDFD as a battery additive.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,5-dichloro-2,2-difluoro-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using 4,5-dichloro-1,3-dioxolan-2-one as a starting material with fluorinating agents like sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF).

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Incomplete Reaction 1. Verify Reaction Time and Temperature: The reaction can be slow, requiring prolonged heating. For the fluorination of 4,5-dichloro-1,3-dioxolan-2-one with HF and SF₄, heating to 150°C for up to 300 hours in a suitable pressure vessel has been reported.[1] 2. Ensure Adequate Mixing: Proper agitation is crucial for heterogeneous reactions to ensure efficient contact between reactants.The conversion of the carbonyl group to a difluoromethylene group is a demanding transformation requiring significant energy input and time to proceed to completion.
Degradation of Reactants or Products 1. Moisture Control: Ensure all reactants, solvents, and equipment are scrupulously dry. The presence of water can lead to the formation of unwanted byproducts and decomposition of the fluorinating agent. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.Sulfur tetrafluoride and its intermediates are highly reactive towards water, leading to the formation of corrosive and unwanted side products. The desired product may also be sensitive to hydrolysis under certain conditions.
Suboptimal Reactant Stoichiometry Optimize Reactant Ratios: Carefully control the molar ratios of the starting material, SF₄, and HF. An excess of the fluorinating agent is often necessary to drive the reaction to completion, but a large excess may lead to unwanted side reactions.The stoichiometry of the fluorinating agents directly impacts the reaction equilibrium and the potential for side reactions.
Loss of Volatile Product Use a Closed System with a Cold Trap: The product and some intermediates can be volatile. Employ a well-sealed reaction vessel and a cold trap to prevent the loss of volatile components, especially during heating and work-up.Minimizing the loss of volatile compounds is essential for maximizing the isolated yield.

Issue 2: Presence of Impurities and Byproducts

Potential Impurity/Byproduct Identification Method Troubleshooting/Purification Step
Unreacted Starting Material (4,5-dichloro-1,3-dioxolan-2-one) Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR)1. Increase Reaction Time/Temperature: As mentioned above, drive the reaction to completion. 2. Fractional Distillation: The starting material has a different boiling point than the product, allowing for separation by fractional distillation.
Partially Fluorinated Intermediates GC-Mass Spectrometry (GC-MS), NMR1. Optimize Reaction Conditions: Adjusting the temperature, pressure, and reaction time can favor the formation of the fully fluorinated product. 2. Fractional Distillation: These intermediates will likely have boiling points between the starting material and the final product.
Products of Ring-Opening or Rearrangement GC-MS, NMR, Infrared (IR) Spectroscopy1. Milder Reaction Conditions: If possible, explore lower temperatures or alternative, less aggressive fluorinating agents. However, the fluorination of a cyclic carbonate is inherently harsh. 2. Careful Fractional Distillation: These byproducts may have distinct boiling points.
Hydrolysis Products NMR, IR (presence of O-H or C=O stretches from opened ring)Strict Anhydrous Conditions: As detailed in Issue 1, preventing moisture is critical.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and documented method involves the fluorination of 4,5-dichloro-1,3-dioxolan-2-one. This is typically achieved using a combination of hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) at elevated temperatures and pressures in a specialized reactor, such as a "Hastelloy" C shaker tube.[1]

Q2: What are the main safety precautions to consider during this synthesis?

This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sulfur Tetrafluoride (SF₄): Is a toxic and corrosive gas. It requires specialized handling equipment.

  • Hydrogen Fluoride (HF): Is extremely corrosive and toxic. Contact with skin can cause severe burns that may not be immediately painful.

  • High-Pressure Reactions: The reaction is conducted at high temperatures, leading to high autogenous pressures. A pressure-rated and corrosion-resistant reactor is mandatory.

Q3: How can I monitor the progress of the reaction?

Due to the nature of the reaction (high pressure and temperature), real-time monitoring is challenging. The progress is typically assessed after the reaction is complete by taking a small, carefully quenched aliquot of the crude reaction mixture and analyzing it by Gas Chromatography (GC) to determine the ratio of starting material to product.

Q4: What are the expected side reactions?

The primary side reactions can include:

  • Incomplete fluorination: Leading to the presence of starting material and partially fluorinated intermediates.

  • Ring-opening: The harsh reaction conditions can potentially lead to the decomposition of the dioxolane ring.

  • Reactions with impurities: Any moisture present will react with SF₄ to form thionyl fluoride (SOF₂) and HF.

Q5: How is the product typically purified?

Fractional distillation is a common method for purifying this compound and separating it from unreacted starting materials and byproducts.[1] The effectiveness of the separation depends on the difference in boiling points of the components in the mixture. Careful control of the distillation column's temperature gradient is crucial for achieving high purity.

Experimental Protocols

Synthesis of this compound from 4,5-Dichloro-1,3-dioxolan-2-one[1]

Materials:

  • 4,5-Dichloro-1,3-dioxolan-2-one

  • Anhydrous Hydrogen Fluoride (HF)

  • Sulfur Tetrafluoride (SF₄)

  • "Hastelloy" C shaker tube (or a similar corrosion-resistant, high-pressure reactor)

Procedure:

  • In a dry, inert atmosphere, charge a 300 mL "Hastelloy" C shaker tube with 136.2 g of 4,5-dichloro-1,3-dioxolan-2-one.

  • Carefully add 16.2 g of anhydrous HF and 194.4 g of SF₄ to the shaker tube.

  • Seal the reactor according to the manufacturer's instructions.

  • Heat the reactor to 150°C while agitating the mixture.

  • Maintain these conditions for 300 hours.

  • After the reaction period, cool the reactor to a safe temperature before carefully venting any residual pressure.

  • Transfer the crude product to a distillation apparatus suitable for handling corrosive materials.

  • Perform fractional distillation to isolate the pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., GC, NMR, IR).

Data Presentation

Table 1: Reactant and Product Properties (Illustrative)

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Role in Synthesis
4,5-Dichloro-1,3-dioxolan-2-oneC₃H₂Cl₂O₃156.95~180-182Starting Material
Sulfur TetrafluorideSF₄108.06-38Fluorinating Agent
Hydrogen FluorideHF20.0119.5Fluorinating Agent/Catalyst
This compoundC₃H₂Cl₂F₂O₂178.95Not specified in source, but expected to be lower than starting material.Final Product

Note: The boiling point for the final product is not explicitly stated in the primary source document and would need to be determined experimentally.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product & Analysis start_material 4,5-Dichloro-1,3-dioxolan-2-one reaction_vessel High-Pressure Reactor (150°C, 300h) start_material->reaction_vessel fluorinating_agents HF + SF4 fluorinating_agents->reaction_vessel distillation Fractional Distillation reaction_vessel->distillation Crude Product final_product This compound distillation->final_product Purified Product analysis GC, NMR, IR final_product->analysis

Caption: Synthesis workflow for this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Reactant/Product Degradation low_yield->degradation suboptimal_ratio Suboptimal Stoichiometry low_yield->suboptimal_ratio increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp dry_conditions Ensure Anhydrous Conditions degradation->dry_conditions optimize_ratios Optimize Reactant Ratios suboptimal_ratio->optimize_ratios

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Polymerization of Halogenated Dioxolanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of halogenated dioxolanes. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the cationic ring-opening polymerization (CROP) of halogenated dioxolanes?

A1: The most prevalent side reactions in the CROP of halogenated dioxolanes are similar to those of unsubstituted dioxolanes, but can be exacerbated by the presence of the halogen substituent. These include:

  • Cyclization (Backbiting): The growing polymer chain can attack itself, leading to the formation of cyclic oligomers. This is a common issue in the polymerization of cyclic acetals.

  • Chain Transfer: The reactive propagating center can be transferred to monomer, solvent, or polymer, resulting in a lower molecular weight than theoretically expected and a broadening of the molecular weight distribution.

  • Termination: The polymerization can be prematurely stopped, for instance by reaction with impurities or the counter-ion.

  • Elimination Reactions: The presence of a halogen atom, particularly on the carbon adjacent to the dioxolane ring (e.g., in 2-halomethyl-1,3-dioxolane), introduces the possibility of elimination reactions, which can lead to the formation of unsaturated species and terminate the growing polymer chain.

Q2: How does the halogen substituent influence the polymerization and side reactions?

A2: Halogen atoms have a dual electronic effect on the stability of the cationic propagating species. The electron-withdrawing inductive effect of the halogen can destabilize the carbocation, potentially slowing down the polymerization and making it more susceptible to termination. Conversely, lone pairs on the halogen atom could theoretically offer some resonance stabilization, although for chlorine and bromine, the inductive effect is generally considered to be dominant. The presence of the halogen can also provide a leaving group for elimination reactions, a side reaction pathway not available in the polymerization of unsubstituted dioxolanes.

Q3: What is the difference between the Activated Chain End (ACE) and Activated Monomer (AM) mechanisms, and which is preferred for halogenated dioxolanes?

A3:

  • Activated Chain End (ACE) Mechanism: In the ACE mechanism, the growing polymer chain carries the active cationic center at its end. This is the "classical" mechanism for cationic polymerization but is prone to side reactions like cyclization.

  • Activated Monomer (AM) Mechanism: In the AM mechanism, the monomer is activated (e.g., by protonation), and the growing polymer chain has a nucleophilic end group (e.g., a hydroxyl group) that attacks the activated monomer.

For minimizing side reactions, particularly the formation of cyclic byproducts, the AM mechanism is generally preferred . By keeping the concentration of the highly reactive cationic species low, the likelihood of intramolecular side reactions is reduced.

Q4: How can I characterize the side products in my polymerization reaction?

A4: The primary techniques for characterizing side products are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the chemical structures of side products, such as cyclic oligomers or molecules with unexpected end-groups resulting from chain transfer or termination.

  • Gel Permeation Chromatography (GPC): GPC analysis is crucial for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of your polymer. The presence of side reactions often leads to a broadening of the PDI or the appearance of bimodal or multimodal distributions, indicating the presence of species with different molecular weights (e.g., low molecular weight cyclic oligomers).

Troubleshooting Guides

Problem Probable Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Inefficient Initiation: The initiator may be unsuitable for the specific halogenated dioxolane or may have been deactivated by impurities. 2. Premature Termination: High concentration of impurities (e.g., water) can quench the cationic propagating species. 3. Unfavorable Polymerization Equilibrium: The polymerization may be reversible, with a significant concentration of monomer remaining at equilibrium.1. Optimize Initiator: Experiment with different initiators (e.g., protonic acids vs. Lewis acids) and ensure the initiator is pure and handled under inert conditions. 2. Purify Reagents and Solvent: Thoroughly dry all monomers, solvents, and glassware before use. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Adjust Reaction Conditions: Lowering the polymerization temperature can shift the equilibrium towards the polymer.
High Polydispersity Index (PDI > 1.5) 1. Significant Chain Transfer: Chain transfer to monomer, solvent, or polymer is occurring. 2. Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution. 3. Presence of Multiple Propagating Species: Different active species may be present, leading to polymers with different growth rates.1. Choose a Non-Transferring Solvent: Use a solvent with low reactivity towards carbocations (e.g., dichloromethane). 2. Select a Fast Initiator: Use an initiator that provides rapid and quantitative initiation. 3. Control Temperature: Lowering the temperature can sometimes reduce the rate of chain transfer reactions relative to propagation.
Bimodal or Multimodal GPC Trace 1. Formation of Cyclic Oligomers: The most common cause of a low molecular weight peak in addition to the main polymer peak. 2. Uncontrolled Initiation from Impurities: Impurities can initiate polymerization, leading to a separate population of polymer chains. 3. Chain Coupling or Branching: Side reactions can lead to the formation of higher molecular weight species.1. Employ the Activated Monomer (AM) Mechanism: Use a protic initiator in the presence of an alcohol to promote the AM mechanism, which suppresses cyclization. 2. Purify all Components: Rigorous purification of monomer, solvent, and initiator is essential. 3. Optimize Monomer Concentration: Lowering the monomer concentration can sometimes reduce the likelihood of intermolecular side reactions.
Low Molecular Weight (Compared to theoretical Mn) 1. Chain Transfer: As described above. 2. Termination Reactions: The growing chains are being terminated before reaching the desired length. 3. Incorrect Monomer to Initiator Ratio: An error in the stoichiometry will lead to an incorrect theoretical molecular weight calculation.1. Minimize Impurities: Ensure all components are free from water and other nucleophilic impurities. 2. Use a Non-Nucleophilic Counter-ion: Select an initiator with a stable, non-nucleophilic counter-ion to reduce termination. 3. Verify Stoichiometry: Double-check all calculations and measurements of monomer and initiator concentrations.

Experimental Protocols

Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of 2-Chloromethyl-1,3-dioxolane via the Activated Chain End (ACE) Mechanism
  • Preparation: All glassware should be flame-dried under vacuum and cooled under a positive pressure of dry nitrogen. All reagents and solvents must be rigorously dried and purified before use. 2-Chloromethyl-1,3-dioxolane should be distilled from a suitable drying agent (e.g., CaH2).

  • Reaction Setup: In a nitrogen-filled glovebox, add the desired amount of purified 2-chloromethyl-1,3-dioxolane to a dry reaction vessel equipped with a magnetic stirrer. Dilute with a dry, inert solvent such as dichloromethane.

  • Initiation: Cool the monomer solution to the desired temperature (e.g., 0 °C or -20 °C). Prepare a stock solution of the initiator (e.g., a Lewis acid like BF3·OEt2 or a protic acid like triflic acid) in the same solvent. Add the required amount of the initiator solution to the stirred monomer solution via syringe.

  • Polymerization: Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by 1H NMR to determine monomer conversion.

  • Termination: Quench the polymerization by adding a solution of a nucleophile, such as ammoniacal methanol or a tertiary amine.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the polymer by GPC (for molecular weight and PDI) and NMR (for chemical structure and to check for side products).

Protocol 2: Mitigating Cyclization Side Reactions using the Activated Monomer (AM) Mechanism
  • Preparation: Follow the same rigorous drying and purification procedures as in Protocol 1.

  • Reaction Setup: In a nitrogen-filled glovebox, add a diol initiator (e.g., ethylene glycol or 1,4-butanediol) to the reaction vessel, followed by the dry solvent (e.g., dichloromethane).

  • Initiation: Cool the solution to the desired temperature. Add a strong protic acid (e.g., triflic acid) to the solution to protonate the monomer.

  • Polymerization: Slowly add the purified 2-chloromethyl-1,3-dioxolane to the reaction mixture containing the diol and acid via a syringe pump over an extended period. The slow addition of the monomer helps to maintain a low instantaneous monomer concentration, which favors the intermolecular reaction of the growing chain with the activated monomer over the intramolecular cyclization reaction.

  • Termination, Purification, and Characterization: Follow steps 5-7 from Protocol 1.

Visualizations

Side_Reactions cluster_side_reactions Side Reactions Monomer Halogenated Dioxolane ActiveCenter Propagating Cationic Center Monomer->ActiveCenter Initiator Initiator (H+) Initiator->Monomer Initiation Propagation Propagation ActiveCenter->Propagation Monomer Addition Cyclization Cyclization (Backbiting) ActiveCenter->Cyclization ChainTransfer Chain Transfer ActiveCenter->ChainTransfer to Monomer/Solvent/Polymer Termination Termination ActiveCenter->Termination with Impurity/Counter-ion Elimination Elimination (HX) ActiveCenter->Elimination Propagation->ActiveCenter Polymer Linear Polymer Propagation->Polymer CyclicOligomer Cyclic Oligomer Cyclization->CyclicOligomer DeadPolymer Dead Polymer Chain ChainTransfer->DeadPolymer Termination->DeadPolymer UnsaturatedEndGroup Unsaturated End Group Elimination->UnsaturatedEndGroup

Caption: Overview of side reactions in halogenated dioxolane polymerization.

Troubleshooting_Workflow Start Polymerization Experiment Characterization Characterize Polymer (GPC, NMR) Start->Characterization Problem Problem Identified? Characterization->Problem LowYield Low Yield Problem->LowYield Yes HighPDI High PDI Problem->HighPDI Yes BimodalGPC Bimodal GPC Problem->BimodalGPC Yes LowMn Low Mn Problem->LowMn Yes End Successful Polymerization Problem->End No SolutionYield Purify Reagents Optimize Initiator Adjust Temperature LowYield->SolutionYield SolutionPDI Change Solvent Use Fast Initiator Lower Temperature HighPDI->SolutionPDI SolutionBimodal Use AM Mechanism Purify Components Optimize Concentration BimodalGPC->SolutionBimodal SolutionMn Minimize Impurities Use Non-nucleophilic Counter-ion Verify Stoichiometry LowMn->SolutionMn SolutionYield->Start Re-run Experiment SolutionPDI->Start Re-run Experiment SolutionBimodal->Start Re-run Experiment SolutionMn->Start Re-run Experiment

Caption: A troubleshooting workflow for identifying and solving common issues.

Technical Support Center: Purification of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2,2-difluoro-1,3-dioxolane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Incomplete separation of impurities during distillation.

  • Symptom: The purified product, after distillation, still shows the presence of impurities when analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Possible Causes & Solutions:

    CauseSuggested Solution
    Insufficient column efficiency: The fractionating column used for distillation may not have enough theoretical plates to separate compounds with close boiling points.Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing). A spinning band distillation apparatus can also provide very high separation efficiency.
    Incorrect distillation pressure: The boiling points of the target compound and impurities are too close at the current distillation pressure.Attempt the distillation under reduced pressure (vacuum distillation). The difference in boiling points between components can sometimes be enhanced at lower pressures.
    Azeotrope formation: The target compound may form an azeotrope with one or more impurities, making separation by simple distillation impossible.Consider alternative purification methods such as preparative gas chromatography or column chromatography.
    Thermal decomposition: The compound may be degrading at the distillation temperature, leading to the formation of new impurities.Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition. Ensure the heating mantle is set to a temperature no more than 20-30°C above the boiling point of the liquid in the flask.

Issue 2: Low recovery of the product after purification.

  • Symptom: The amount of purified this compound obtained is significantly lower than expected.

  • Possible Causes & Solutions:

    CauseSuggested Solution
    Product loss during transfers: Multiple transfers between flasks can lead to significant material loss, especially with small-scale purifications.Minimize the number of transfers. Rinse glassware with a small amount of a volatile solvent and combine the rinses with the main product fraction.
    Decomposition on stationary phase (Chromatography): The compound may be unstable on the selected stationary phase (e.g., silica gel, alumina).Test the stability of the compound on a small amount of the stationary phase before performing a large-scale chromatographic separation. Consider using a less acidic or basic stationary phase, or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
    Inappropriate solvent system (Chromatography): The chosen eluent may not be optimal for eluting the product from the column, leading to band broadening and poor recovery.Perform thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation and an appropriate retention factor (Rf) for the target compound.
    Hydrolysis: Dioxolanes can be sensitive to acidic conditions and may hydrolyze if exposed to moisture and acid.Ensure all glassware is dry and use anhydrous solvents. If acidic impurities are present from the synthesis, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) of the crude product in an organic solvent may be necessary before distillation.

Issue 3: Product appears colored or develops color over time.

  • Symptom: The purified liquid is not colorless or becomes colored upon storage.

  • Possible Causes & Solutions:

    CauseSuggested Solution
    Presence of trace impurities: Highly colored minor impurities may be present.Consider treatment with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite.
    Decomposition: The compound may be unstable and decomposing.Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light. Re-purification by distillation or chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on its synthesis from 4,5-dichloro-1,3-dioxolan-2-one, common impurities may include unreacted starting material and byproducts from the preceding chlorination step, such as 4-chloro-1,3-dioxolan-2-one and 4,4,5-trichloro-1,3-dioxolan-2-one.

Q2: What is the recommended method for purifying this compound?

A2: Fractional distillation is a common and effective method for purifying this compound, especially on a larger scale. For smaller scales or for removing impurities with very close boiling points, preparative gas chromatography or flash column chromatography can be employed.

Q3: What are the boiling points of the target compound and its potential impurities?

A3: The boiling points are crucial for planning a successful distillation. The available data is summarized in the table below. Note that some values are at reduced pressure.

CompoundBoiling Point (°C)Pressure (mmHg)
This compound Not precisely reported, but estimated to be in the range of other chlorinated/fluorinated dioxolanes.-
4,5-dichloro-1,3-dioxolan-2-one (Starting Material)~178739[1]
4-chloro-1,3-dioxolan-2-one (Impurity)121-12318[2][3]
4,4,5-trichloro-1,3-dioxolan-2-one (Impurity)Not available-

Given the high boiling point of the starting material at atmospheric pressure, performing the distillation under vacuum is highly recommended to reduce the required temperature and minimize potential decomposition.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, flash column chromatography can be a suitable method. Due to the polar nature of the dioxolane ring and the halogen substituents, a normal-phase silica gel column can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. It is crucial to perform TLC analysis first to determine the optimal solvent system for separation. Given that fluorinated compounds can sometimes interact strongly with silica, it is advisable to test the stability of your compound on a small scale first.

Q5: How should I store the purified this compound?

A5: To ensure its stability, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator. Protection from light is also recommended to prevent any photochemical degradation.

Experimental Protocols

Fractional Distillation (General Protocol)

This is a general protocol that should be adapted based on the specific boiling points and thermal stability of the compound and its impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor front moves slowly up the column.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure component is distilling.

    • Collect a forerun fraction, which will contain any lower-boiling impurities.

    • Collect the main fraction when the temperature stabilizes at the expected boiling point of the product.

    • Change the receiving flask if the temperature begins to drop or rise significantly, indicating the end of the product fraction.

  • Vacuum Distillation (Recommended): If the compound is high-boiling or thermally sensitive, perform the distillation under reduced pressure. Connect a vacuum pump to the distillation apparatus and ensure all joints are well-sealed.

Flash Column Chromatography (General Protocol)

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

    • Elute the column with the solvent system to ensure it is well-packed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen gas) to achieve a steady flow rate.

    • Collect the eluate in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow cluster_start Start: Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Steps Start Crude this compound Distillation Fractional Distillation Start->Distillation Primary Method Chromatography Column Chromatography Start->Chromatography Alternative Method Analysis GC / NMR Analysis Distillation->Analysis Chromatography->Analysis Pure Pure Product (>99%) Analysis->Pure Purity OK Impure Impure Product Analysis->Impure Purity Not OK CheckDistillation Review Distillation Protocol: - Column Efficiency - Pressure - Temperature Impure->CheckDistillation If Distillation Used CheckChromatography Review Chromatography Protocol: - Stationary Phase Stability - Solvent System Impure->CheckChromatography If Chromatography Used ConsiderAlternative Consider Alternative Purification Method CheckDistillation->ConsiderAlternative CheckChromatography->ConsiderAlternative ConsiderAlternative->Distillation ConsiderAlternative->Chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4,5-dichloro-2,2-difluoro-1,3-dioxolane. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data on reaction conditions to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 4,5-dichloro-1,3-dioxolan-2-one (Intermediate) Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time and ensure the temperature is maintained within the optimal range (e.g., 34-47°C initially, then increasing to 51-103°C).[1]
Ineffective initiation of the radical reaction.Ensure the UV lamp (e.g., Hanovia mercury vapor lamp) is functioning correctly and is in close proximity to the reaction vessel to ensure proper irradiation.[1]
Degradation of the radical initiator (e.g., azobisisobutyronitrile).Use a fresh batch of the radical initiator.
Presence of Impurities in 4,5-dichloro-1,3-dioxolan-2-one Incomplete chlorination.This may result in the presence of 4-chloro-1,3-dioxolan-2-one. Extend the reaction time or increase the amount of sulfuryl chloride.[1]
Over-chlorination.The formation of 4,4,5-trichloro-1,3-dioxolan-2-one can occur.[1] Optimize the reaction time and stoichiometry of sulfuryl chloride.
Low Yield of this compound (Final Product) Inefficient fluorination.The fluorination step can be challenging. Ensure anhydrous conditions as moisture can react with the fluorinating agents (HF and SF4).[1]
Insufficient reaction time or temperature for fluorination.The reaction may require prolonged heating at high temperatures (e.g., 150°C for up to 300 hours) to proceed to completion.[1]
Loss of product during workup and purification.Use fractional distillation under reduced pressure to carefully separate the product from unreacted starting materials and byproducts.[1]
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time and/or temperature. Ensure efficient mixing.
Inefficient purification.Optimize the distillation conditions (e.g., column height, reflux ratio, vacuum) to improve separation.
Product Decomposes During Distillation Distillation temperature is too high.Use a high-vacuum distillation setup to lower the boiling point of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The fluorination of 4,5-dichloro-1,3-dioxolan-2-one is the most challenging step. It requires harsh reaction conditions, including high temperature and a very long reaction time, and the use of hazardous reagents like hydrogen fluoride (HF) and sulfur tetrafluoride (SF4).[1] Ensuring completely anhydrous conditions is crucial for the success of this step.

Q2: What are the common side products I should expect during the synthesis of the intermediate, 4,5-dichloro-1,3-dioxolan-2-one?

A2: Common side products include under-chlorinated species like 4-chloro-1,3-dioxolan-2-one and over-chlorinated species such as 4,4,5-trichloro-1,3-dioxolan-2-one.[1] The formation of these can be monitored by techniques like GC-MS.

Q3: How can I purify the final product, this compound?

A3: Fractional distillation is the recommended method for purification. Due to the presence of other chlorinated and fluorinated species, a spinning band column or a packed column under reduced pressure is advisable for efficient separation.[1]

Q4: Are there any specific safety precautions I should take when handling the reagents for this synthesis?

A4: Yes, extreme caution is necessary. Sulfuryl chloride is corrosive and reacts violently with water. Hydrogen fluoride (HF) and sulfur tetrafluoride (SF4) are extremely toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, must be worn. A calcium gluconate gel should be readily available as an antidote for HF burns.

Q5: Can I use alternative fluorinating agents instead of HF and SF4?

A5: While the patent literature specifies the use of HF and SF4, other modern fluorinating reagents could potentially be explored. However, their effectiveness for this specific transformation would require experimental validation. The choice of solvent and reaction conditions would need to be carefully considered, as many fluorinating agents are incompatible with common solvents.

Quantitative Data Summary

The following table summarizes the reaction conditions for the synthesis of the intermediate 4,5-dichloro-1,3-dioxolan-2-one as described in the literature.

Parameter Value Reference
Starting Material Ethylene carbonate[1]
Reagent Sulfuryl chloride[1]
Initiator Azobisisobutyronitrile[1]
Irradiation Hanovia mercury vapor lamp[1]
Initial Temperature 34-47°C[1]
Initial Reaction Time 3 hours[1]
Final Temperature 51-103°C[1]
Final Reaction Time 7 hours[1]

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one (Intermediate)

Materials:

  • Ethylene carbonate (88 g)

  • Sulfuryl chloride (297 g)

  • Azobisisobutyronitrile (1.0 g)

  • Nitrogen gas

Equipment:

  • 500 mL 3-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Nitrogen purge line

  • Trap and drying tower

  • Hanovia mercury vapor lamp

Procedure:

  • Charge the 500 mL, 3-neck round-bottom flask with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile.

  • Equip the flask with a magnetic stirrer, thermometer, and a reflux condenser leading to a trap and drying tower.

  • Purge the entire setup with nitrogen.

  • Irradiate the stirred mixture with a Hanovia mercury vapor lamp.

  • Maintain the reaction temperature between 34-47°C for the first 3 hours.[1]

  • Over the next 7 hours, gradually increase the temperature from 51°C to 103°C.[1]

  • After the reaction is complete, the crude product can be purified by flash distillation.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 4,5-dichloro-1,3-dioxolan-2-one (136.2 g)

  • Hydrogen fluoride (HF) (16.2 g)

  • Sulfur tetrafluoride (SF4) (194.4 g)

Equipment:

  • 300 mL "Hastelloy" C shaker tube

Procedure:

  • Charge the 300 mL "Hastelloy" C shaker tube with 4,5-dichloro-1,3-dioxolan-2-one, HF, and SF4.

  • Heat the tube to 150°C.

  • Agitate the reaction mixture for 300 hours.[1]

  • After cooling, carefully vent the shaker tube and transfer the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis start Start: Ethylene Carbonate, Sulfuryl Chloride, AIBN reaction1 Chlorination Reaction (UV, 34-103°C, 10h) start->reaction1 distillation1 Flash Distillation reaction1->distillation1 intermediate Intermediate: 4,5-dichloro-1,3-dioxolan-2-one distillation1->intermediate reaction2 Fluorination Reaction (150°C, 300h) intermediate->reaction2 reagents Reagents: HF, SF4 reagents->reaction2 distillation2 Fractional Distillation (Reduced Pressure) reaction2->distillation2 final_product Final Product: This compound distillation2->final_product

Caption: Synthesis workflow from starting materials to the final product.

Troubleshooting_Logic Troubleshooting Low Yield cluster_intermediate_issues Intermediate Synthesis Issues cluster_fluorination_issues Fluorination Step Issues start Low Yield Observed check_intermediate Analyze Intermediate Purity (GC-MS) start->check_intermediate incomplete_chlorination Incomplete Chlorination? check_intermediate->incomplete_chlorination Impure check_conditions Fluorination Conditions Correct? check_intermediate->check_conditions Pure optimize_chlorination Action: Increase reaction time/ temperature for chlorination. incomplete_chlorination->optimize_chlorination Yes anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous Yes optimize_fluorination Action: Increase reaction time/ temperature for fluorination. check_conditions->optimize_fluorination No ensure_anhydrous Action: Dry all reagents and glassware thoroughly. anhydrous->ensure_anhydrous No final_product Review Purification Step anhydrous->final_product Yes

References

Technical Support Center: Preventing Decomposition of Fluorinated Electrolyte Additives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the decomposition of fluorinated electrolyte additives during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of fluorinated electrolyte additives, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Rapid capacity fade in battery cycling - Additive Decomposition: The fluorinated additive may be electrochemically unstable at the operating voltage, leading to continuous consumption and loss of its beneficial effects.[1][2] - SEI/CEI Instability: The solid electrolyte interphase (SEI) on the anode or cathode electrolyte interphase (CEI) on the cathode, formed by the additive, might be mechanically or chemically unstable, leading to continuous electrolyte decomposition.[3][4] - Transition Metal Dissolution: Decomposition products, such as HF, can cause the dissolution of transition metals from the cathode, which then deposit on the anode and poison the SEI.[5]- Optimize Additive Concentration: Use the minimum effective concentration of the additive. Higher concentrations can sometimes lead to increased side reactions.[5] - Co-additives: Introduce synergistic additives, such as vinylene carbonate (VC) or lithium bis(oxalato)borate (LiBOB), to form a more robust and stable SEI/CEI layer.[2] - Electrolyte Formulation: Adjust the solvent composition. For instance, using fluorinated solvents can enhance the oxidative stability of the electrolyte.[6][7] - Voltage Window Optimization: Operate within the known stable electrochemical window of the additive.[8]
Increased gas generation (cell swelling) - Thermal Decomposition: Fluorinated additives like fluoroethylene carbonate (FEC) can thermally decompose, especially at elevated temperatures in the presence of LiPF6, producing gases like CO2.[5][9][10] - Electrochemical Oxidation/Reduction: The additive or solvent may be undergoing electrochemical decomposition on the electrode surfaces, leading to gas evolution.[10]- Temperature Control: Maintain a stable and controlled operating temperature for your experiments.[5] - Scavengers: Incorporate additives that can scavenge species that catalyze decomposition, such as PF5. - Alternative Salts: Consider using more thermally stable lithium salts if LiPF6 is contributing to the decomposition.
Poor coulombic efficiency - Incomplete SEI Formation: The initial cycles may not be sufficient to form a stable and passivating SEI layer, leading to ongoing electrolyte reduction.[11] - Shuttle Mechanisms: Soluble decomposition products may shuttle between the anode and cathode, causing parasitic reactions.- Formation Protocol: Optimize the formation cycling protocol (e.g., lower C-rates, specific voltage holds) to ensure the formation of a high-quality SEI.[12] - Additive Selection: Choose additives known to form dense and electronically insulating SEI layers, such as those that generate LiF.[3][13]
Increased cell impedance - Thick or Resistive SEI/CEI: Continuous decomposition can lead to the growth of a thick, ionically resistive layer on the electrodes.[1] - Polymerization: Some additives can polymerize on the electrode surface, increasing interfacial resistance.- Additive Concentration: Lowering the additive concentration can sometimes prevent the formation of an overly thick SEI. - Electrochemical Impedance Spectroscopy (EIS): Use EIS to monitor impedance changes and diagnose the source of the increase (e.g., charge transfer resistance, film resistance).
Inconsistent experimental results - Electrolyte Preparation: Inconsistent molar ratios of electrolyte components or impurities (especially water) can significantly affect additive performance and decomposition pathways.[12][14] - Cell Assembly: Variations in cell assembly, such as inconsistent pressure or electrode alignment, can lead to non-uniform current distribution and localized decomposition.[15]- Controlled Environment: Prepare electrolytes in an argon-filled glovebox with low moisture and oxygen levels.[12] - Purity Verification: Use high-purity starting materials and consider analytical techniques to verify the composition and purity of the prepared electrolyte.[12] - Standardized Procedures: Follow a standardized and well-documented protocol for cell assembly to ensure reproducibility.[15]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluorinated electrolyte additive decomposition?

A1: Fluorinated electrolyte additives can decompose through several pathways:

  • Electrochemical Reduction: Occurs on the anode surface, where the additive is reduced to form components of the solid electrolyte interphase (SEI). This is often the intended function of the additive.[16]

  • Electrochemical Oxidation: Can occur on the cathode surface at high voltages, leading to the formation of a cathode electrolyte interphase (CEI) or undesirable side products.[13]

  • Thermal Decomposition: Some additives, like fluoroethylene carbonate (FEC), can be thermally unstable, especially in the presence of LiPF6, and decompose to form products like vinylene carbonate (VC) and hydrogen fluoride (HF).[5][9]

  • Chemical Reactions: Additives can react with impurities in the electrolyte (e.g., water), with other electrolyte components, or with highly reactive electrode surfaces.[14] Hydrolysis of LiPF6 in the presence of trace water is a common source of HF, which can further catalyze decomposition.[14]

Q2: How does the choice of lithium salt affect the stability of fluorinated additives?

A2: The lithium salt plays a crucial role. LiPF6, while common, can thermally decompose to form PF5, a strong Lewis acid that can initiate the decomposition of carbonate solvents and additives like FEC.[5][10] Alternative salts like lithium bis(fluorosulfonyl)imide (LiFSI) or lithium difluoro(oxalato)borate (LiDFOB) may offer better thermal stability and form different interfacial chemistries that can be more compatible with certain additives and electrode materials.[6]

Q3: What analytical techniques are best for identifying decomposition products?

A3: A combination of techniques is often necessary for a comprehensive analysis:

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying volatile and soluble decomposition products.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid-state and solid-state NMR can provide detailed structural information about decomposition products in the electrolyte and within the SEI/CEI.[12][15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique ideal for analyzing the chemical composition of the SEI and CEI layers formed on the electrodes.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups of decomposition products, both in the bulk electrolyte and on electrode surfaces.

Q4: Can fluorinated additives be used with high-voltage cathodes?

A4: Yes, and they are often essential for the stable operation of high-voltage cathodes. Fluorination of solvents and additives generally increases their oxidative stability.[6][7] Additives like LiDFOB have been shown to form a stable CEI on high-voltage spinel cathodes, improving cycling performance.[6] However, the stability of the additive at the desired high voltage must be confirmed, as some may still decompose and contribute to impedance growth or gas generation.[8]

Q5: How can I minimize the impact of water contamination on additive stability?

A5: Water contamination is highly detrimental as it leads to the hydrolysis of LiPF6, generating HF which accelerates the decomposition of both solvents and additives.[14] To minimize its impact:

  • Use Dry Components: Thoroughly dry all cell components (electrodes, separator, casing) under vacuum at elevated temperatures before assembly.

  • Glovebox Environment: Assemble cells in an argon-filled glovebox with very low levels of moisture (<0.1 ppm).

  • High-Purity Materials: Start with anhydrous electrolyte components.

  • Water Scavengers: In some cases, specific additives can act as water scavengers, reacting with trace amounts of water to form harmless products.

Quantitative Data Summary

Table 1: Performance Comparison of Common Fluorinated Additives

AdditiveConcentration (wt%)SystemKey Performance ImprovementReference
LiDFOB0.51.0 M LiPF6 in 3:7 FEC-EMC / GraphiteExcellent cycling performance[6]
LiDFOB0.51.0 M LiPF6 in 3:7 FEC-EMC / LiNi0.5Mn1.5O4Improved cycling stability and rate capability[6]
FEC & VC-LiPF6 + LiBOB in carbonate solvents / Si-GraphiteImproved cycling stability[2]
FEC10 (vol%)1 M LiFSI in FLCs / NCM811Assists in SEI formation[13]

Table 2: Electrochemical Stability Window of Selected Electrolytes

Electrolyte CompositionAnodic Stability Limit (V vs. Li/Li+)Reference
1 M LiPF6 in EC/DEC~4.5[4]
1 M LiFSI in FLCs + 10% FEC (WSE-1,2,3)~5.22 - 5.23[13]
1 M LiFSI in EC/DEC (NFE)4.91[13]
1 M LiPF6 in FEC/TTE/EMC (3:5:2 by vol.)>5.3[20][21]

Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Determining Electrochemical Stability
  • Objective: To determine the electrochemical reduction and oxidation potentials of the fluorinated additive.[22]

  • Cell Assembly:

    • Use a three-electrode setup with a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

    • The electrolyte should be the base electrolyte with and without the fluorinated additive at the desired concentration.

    • Assemble the cell in an argon-filled glovebox.

  • CV Parameters:

    • Scan Range: Sweep the potential from the open-circuit voltage to a sufficiently low potential (e.g., 0.01 V vs. Li/Li+) to observe reduction, and then to a high potential (e.g., 5.5 V vs. Li/Li+) to observe oxidation.

    • Scan Rate: A typical scan rate is 0.1 to 1 mV/s. Slower scan rates can reveal more detailed features.

    • Cycles: Perform at least three initial cycles to observe the formation of any passivating films.

  • Data Analysis:

    • Identify the potentials of reduction and oxidation peaks. A peak in the first cathodic scan that is absent in subsequent scans often indicates the reductive decomposition of the additive to form an SEI.

    • The onset of a sharp increase in current at high potentials indicates the oxidative decomposition of the electrolyte.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Electrolyte Decomposition Analysis
  • Objective: To quantify the consumption of the fluorinated additive and the formation of soluble decomposition products after battery cycling.[12][15]

  • Cell Cycling:

    • Assemble and cycle coin cells with the electrolyte of interest for a predetermined number of cycles or until a specific performance milestone (e.g., 80% capacity retention) is reached.

    • Include control cells that are filled with electrolyte but not cycled.[12]

  • Sample Preparation:

    • Carefully disassemble the cycled cells in an argon-filled glovebox.

    • Extract the electrolyte from the separator and electrodes using a deuterated solvent (e.g., DMSO-d6) that contains a known concentration of an internal standard (e.g., 1,3,5-trioxane).

  • NMR Measurement:

    • Acquire 1H, 19F, and/or 13C NMR spectra of the extracted electrolyte solution.

  • Data Analysis:

    • Integrate the peaks corresponding to the fluorinated additive, the internal standard, and any identified decomposition products.

    • Calculate the concentration of each species relative to the internal standard to determine the extent of additive consumption and product formation.[12]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Formulation (Base + Additive) B Cell Assembly (Glovebox) A->B C Formation Cycling B->C Initial Characterization E Cyclic Voltammetry (CV) B->E F Electrochemical Impedance Spectroscopy (EIS) B->F D Performance Cycling (e.g., C-rate, long-term) C->D G Cell Disassembly D->G After Cycling H Electrolyte Analysis (NMR, GC-MS) G->H I Electrode Surface Analysis (XPS, SEM, FTIR) G->I J Data Interpretation & Troubleshooting H->J Identify Decomposition Products I->J Characterize SEI/CEI

Caption: Workflow for investigating fluorinated additive decomposition.

Decomposition_Pathway cluster_reactants Reactants cluster_triggers Triggers cluster_intermediates Intermediates cluster_products Decomposition Products FEC Fluorinated Additive (e.g., FEC) SEI SEI/CEI Components (e.g., LiF, Polymers) FEC:e->SEI:w Reduction (Anode) Gas Gases (e.g., CO2) FEC->Gas Decomposition Soluble Soluble Species FEC->Soluble Decomposition LiPF6 Lithium Salt (LiPF6) PF5 PF5 LiPF6->PF5 Thermal H2O Trace Water (Impurity) HF HF H2O->HF with LiPF6 Heat Elevated Temperature Heat->LiPF6 Voltage High/Low Potential Voltage->FEC PF5->HF with FEC HF->Gas Side Reactions

Caption: Simplified pathways of fluorinated additive decomposition.

References

Technical Support Center: Managing Moisture Sensitivity of Chlorinated Dioxolanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the handling and use of moisture-sensitive chlorinated dioxolanes in experimental settings.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise due to the moisture sensitivity of chlorinated dioxolanes.

1.1 Issue: Unexpected Reaction Outcomes or Low Yields

Question: My reaction, which uses a chlorinated dioxolane, is giving unexpected side products or a significantly lower yield than expected. Could moisture be the cause?

Answer: Yes, moisture is a likely culprit. Chlorinated dioxolanes are susceptible to hydrolysis, especially under acidic conditions, which can be generated by the degradation of the chlorinated solvent itself in the presence of water. This degradation can consume your starting material and introduce byproducts that interfere with your desired reaction.

Troubleshooting Steps:

  • Verify Solvent and Reagent Purity: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle all materials under an inert atmosphere (e.g., argon or nitrogen).

  • Check for Acidic Impurities: Test the pH of your reaction mixture if possible. Even trace amounts of acid can catalyze the hydrolysis of the dioxolane ring.

  • Implement Rigorous Anhydrous Techniques: Flame-dry glassware before use and cool it under a stream of inert gas. Use septa and syringes for transferring liquids to minimize atmospheric moisture exposure.[1]

  • Consider a Stabilizer: For reactions sensitive to acidic conditions, the addition of a small amount of a non-nucleophilic, acid-scavenging base may be beneficial. However, compatibility with your reaction chemistry must be verified.

1.2 Issue: Inconsistent Results Between Experiments

Question: I am observing significant variability in my results when repeating experiments with chlorinated dioxolanes. What could be causing this inconsistency?

Answer: Inconsistent exposure to atmospheric moisture is a common cause of variability. The rate of hydrolysis can be influenced by ambient humidity, the age of the reagents, and the specific handling techniques used on a given day.

Troubleshooting Steps:

  • Standardize Handling Procedures: Develop and strictly follow a standard operating procedure (SOP) for handling your chlorinated dioxolane and other moisture-sensitive reagents. This should include specific instructions for drying solvents, preparing glassware, and transferring reagents.

  • Quantify Moisture Content: Before each reaction, consider quantifying the water content of your chlorinated dioxolane and solvents using Karl Fischer titration. This will allow you to correlate moisture levels with reaction outcomes.

  • Store Reagents Properly: Store chlorinated dioxolanes in a desiccator over a suitable drying agent and under an inert atmosphere. Ensure the container is sealed tightly.

1.3 Issue: Formation of Precipitates or Cloudiness in Solution

Question: I've noticed the formation of a precipitate or a cloudy appearance in my chlorinated dioxolane solution. What does this indicate?

Answer: This could be an indication of degradation. The hydrolysis of chlorinated dioxolanes can lead to the formation of less soluble byproducts, such as diols and aldehydes, which may precipitate out of the organic solvent.

Troubleshooting Steps:

  • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. Techniques like NMR or IR spectroscopy can help identify the degradation products.

  • Purify the Chlorinated Dioxolane: If you suspect degradation, purify the chlorinated dioxolane by distillation under reduced pressure and under an inert atmosphere before use.

  • Review Storage Conditions: Assess your storage conditions. Exposure to light and elevated temperatures can accelerate degradation, in addition to the presence of moisture.

Section 2: Frequently Asked Questions (FAQs)

2.1 What are chlorinated dioxolanes and why are they moisture sensitive?

Chlorinated dioxolanes are heterocyclic organic compounds containing a 1,3-dioxolane ring substituted with one or more chlorine atoms. The dioxolane ring is an acetal, which is susceptible to acid-catalyzed hydrolysis. In the presence of water, particularly with an acid catalyst, the C-O bonds of the ring can be cleaved, leading to the decomposition of the molecule.

2.2 What are the primary degradation products of chlorinated dioxolanes in the presence of moisture?

The hydrolysis of a chlorinated dioxolane, such as 2-(chloromethyl)-1,3-dioxolane, in the presence of an acid catalyst will break the acetal linkage. The primary degradation products are ethylene glycol and chloroacetaldehyde.

Hydrolysis Pathway of 2-(Chloromethyl)-1,3-dioxolane

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products cluster_catalyst Catalyst A 2-(Chloromethyl)-1,3-dioxolane D Ethylene Glycol A->D Hydrolysis E Chloroacetaldehyde A->E B H₂O (Water) C H⁺ (Acid)

Caption: Acid-catalyzed hydrolysis of 2-(Chloromethyl)-1,3-dioxolane.

2.3 How can I minimize moisture contamination?

  • Storage: Store chlorinated dioxolanes in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. The use of a desiccator with a suitable drying agent is highly recommended.

  • Handling: Always handle these compounds in a glove box or under a continuous flow of inert gas. Use dry glassware and syringes for transfers.

  • Solvents: Use anhydrous solvents. Solvents can be dried using appropriate desiccants and distilled under an inert atmosphere.

2.4 What are suitable drying agents for chlorinated dioxolanes and their solvents?

Several desiccants can be used for drying chlorinated solvents. The choice depends on the specific solvent and the required level of dryness.

DesiccantSuitability for Chlorinated SolventsRegenerationNotes
Molecular Sieves (3Å or 4Å) ExcellentHigh temperature (200-300 °C) under vacuum or inert gas flowVery effective at removing water to low ppm levels.[2]
Anhydrous Calcium Sulfate (Drierite®) Good200-225 °CA good general-purpose drying agent.[2]
Activated Alumina Good150-300 °CCan be effective, but may have a shorter lifespan.[2]
Anhydrous Calcium Chloride FairNot recommendedInexpensive but less efficient for achieving very low water content.[2]
Silica Gel Fair120-150 °CRegeneration at high temperatures can damage its structure.[2]

2.5 How can I quantify the moisture content in my chlorinated dioxolane sample?

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in organic liquids, including chlorinated dioxolanes.[3][4][5] It is a highly sensitive and specific method. Thermogravimetric analysis (TGA) can also be used to determine moisture content by measuring the weight loss of a sample upon heating.[6][7][8][9]

Section 3: Experimental Protocols

3.1 Protocol for Moisture Content Determination by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a chlorinated dioxolane sample using a coulometric Karl Fischer titrator.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode reagents suitable for ketones and aldehydes (to avoid side reactions with potential degradation products)

  • Dry gas-tight syringe

  • Chlorinated dioxolane sample

Procedure:

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the reagents are fresh. Allow the instrument to stabilize and perform a drift check to ensure a low, stable background moisture level.

  • Sample Preparation: If the sample is stored under an inert atmosphere, use a dry syringe to withdraw an appropriate amount of the chlorinated dioxolane. The sample size will depend on the expected water content and the instrument's sensitivity.

  • Titration: Quickly and carefully inject the sample into the titration cell. The instrument will automatically titrate the water present and provide a result, typically in ppm or percentage.

  • Data Analysis: Record the water content. If necessary, perform multiple measurements to ensure accuracy and precision.

3.2 Protocol for Drying a Chlorinated Dioxolane Solvent

This protocol describes a general procedure for drying a chlorinated solvent using molecular sieves.

Materials:

  • Chlorinated solvent to be dried

  • Activated 3Å or 4Å molecular sieves

  • Flame-dried round-bottom flask with a stir bar

  • Inert gas supply (argon or nitrogen)

  • Septum and needles

Procedure:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat them in an oven at 200-300 °C under vacuum or a flow of inert gas for several hours to remove any adsorbed water.

  • Cooling: Allow the activated molecular sieves to cool to room temperature under a stream of inert gas or in a desiccator.

  • Drying: Add the activated molecular sieves (typically 5-10% w/v) to the flask containing the chlorinated solvent.

  • Stirring: Seal the flask with a septum and stir the mixture under a positive pressure of inert gas for at least 24 hours.

  • Storage and Use: The dried solvent can be stored over the molecular sieves. To use, carefully decant or transfer the solvent via a cannula or a dry syringe.

Troubleshooting Workflow for Moisture-Related Issues

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_action Corrective Actions cluster_verification Verification A Unexpected Reaction Outcome (Low Yield, Side Products) B Suspect Moisture Contamination A->B C Quantify Moisture Content (Karl Fischer Titration) B->C D Analyze for Degradation Products (GC-MS) B->D E Implement Rigorous Anhydrous Techniques C->E G Purify Chlorinated Dioxolane (Distillation) D->G I Repeat Experiment E->I F Dry Solvents and Reagents F->E G->I H Consider Use of Stabilizers H->I

Caption: A logical workflow for troubleshooting moisture-related issues.

References

Technical Support Center: Synthesis of Fluorinated Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on the synthesis of fluorinated monomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address common challenges in achieving high-purity monomers for your applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in fluorinated monomer synthesis?

A1: During the synthesis of fluorinated monomers, several types of impurities can arise. These are broadly categorized as:

  • Organic Impurities: These include unreacted starting materials, by-products from side reactions, and low-molecular-weight oligomers. For example, in the production of tetrafluoroethylene (TFE), trifluoroethylene can be a common impurity.[1] Similarly, hexafluoropropylene (HFP) can be an impurity in the synthesis of octafluoropropane.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps, as well as residual catalysts or initiators, can remain in the final product.

  • Process-Related Impurities: These can include hydrocarbon surfactants used during polymerization, which can lead to issues like thermal discoloration.[2]

  • Metallic Impurities: Contamination from reactors and pipework can introduce metallic ions, which can negatively impact the polymer's dielectric properties.

Q2: My final polymer product is discolored (yellowish). What could be the cause?

A2: Discoloration, particularly a yellowish tint, in fluoropolymers is often linked to impurities and degradation. Key causes include:

  • Thermally Induced Discoloration: This can be caused by the presence of hydrocarbon surfactants used in the polymerization process.[2]

  • Solvent-Induced Degradation: The use of certain polar solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), combined with heating, can lead to the degradation of the polymer chain, causing discoloration.[3] This degradation can involve the removal of hydrogen and fluorine atoms, leading to the formation of double bonds within the polymer structure.[3]

  • Oxidation: Exposure to air at elevated temperatures during processing or purification can lead to oxidative degradation of the polymer, resulting in discoloration.

Q3: We are observing a lower than expected molecular weight in our fluoropolymer. What are the potential causes?

A3: A lower than expected molecular weight in the final fluoropolymer can be attributed to several factors during the synthesis and polymerization stages:

  • Chain Transfer Reactions: Impurities present in the monomer feed can act as chain transfer agents, prematurely terminating the growing polymer chain.

  • High Initiator Concentration: An excess of the polymerization initiator can lead to the formation of a larger number of shorter polymer chains.

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of termination reactions relative to propagation, resulting in lower molecular weight polymers.

  • Monomer Impurities: Certain impurities in the monomer feed can inhibit the polymerization reaction or lead to chain termination.

Q4: How do metallic impurities affect the final properties of the fluoropolymer?

A4: Metallic impurities can have a significant detrimental effect on the performance of fluoropolymers, particularly in high-purity applications like those in the semiconductor and electronics industries.

  • Dielectric Properties: Metallic contaminants can adversely affect the dielectric qualities of the polymer, making it unsuitable for applications requiring high electrical insulation.[4]

  • Thermal Stability: Some transition metals can react with fluoropolymers at elevated temperatures, leading to the formation of metal fluorides and degradation of the polymer.[5]

  • Chemical Resistance: The presence of metallic impurities can create weak points in the polymer matrix, potentially reducing its overall chemical resistance.

Troubleshooting Guides

Issue: Polymer Discoloration

This guide provides a systematic approach to troubleshooting discoloration in your fluorinated polymer product.

G cluster_0 Troubleshooting Polymer Discoloration Discoloration Discoloration Observed (e.g., Yellowing) CheckSurfactant Review Polymerization Recipe: Hydrocarbon Surfactant Used? Discoloration->CheckSurfactant CheckSolvent Analyze Synthesis & Purification: Polar Solvents (DMF, DMSO) and Heat Used? CheckSurfactant->CheckSolvent No Fluorination Action: Consider Post-Fluorination of the Polymer Resin CheckSurfactant->Fluorination Yes OptimizeSolvent Action: Optimize Solvent Choice and Drying Temperature CheckSolvent->OptimizeSolvent Yes InertAtmosphere Review Processing Conditions: High Temperature Exposure in Air? CheckSolvent->InertAtmosphere No ImplementInert Action: Implement or Improve Inert Gas (N2, Ar) Purging InertAtmosphere->ImplementInert Yes

Caption: Troubleshooting workflow for polymer discoloration.

Data on Purification Methods

The selection of a purification method significantly impacts the final purity of the fluorinated monomer. Below is a comparison of different techniques and their effectiveness in removing common impurities.

MonomerPurification MethodImpurityInitial ConcentrationFinal ConcentrationPurity AchievedReference
Tetrafluoroethylene (TFE)Five-Tower DistillationVariousNot specifiedNot specified99.999%[6]
Tetrafluoroethylene (TFE)Four-Tower Distillation with Dual-EffectVariousNot specifiedNot specified99.999%[6]
Hexafluoropropylene (HFP)Adsorption with Porous SievesHexafluoropropylene oxide, Hexafluoro-2-butyne0.0214% (oxide), 0.8228% (butyne)Not specifiedHigh Purity[7]
Vinylidene Fluoride (VDF)Fractional DistillationLow-boiling impuritiesVariesSignificantly reducedHigh Purity[8][9]
Tetrafluoroethylene (TFE)Sulfuric Acid Scrubbing + Molecular Sieve + Pyrophoric CopperPolymerization inhibitors, various impurities>1%<10 ppm>99.99%[1]

Experimental Protocols

Protocol 1: Purification of Vinylidene Fluoride (VDF) by Fractional Distillation

This protocol outlines the general procedure for purifying VDF to remove lower and higher boiling point impurities.[8][9]

Objective: To obtain high-purity vinylidene fluoride by separating it from volatile and non-volatile impurities.

Apparatus:

  • Round bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Stir bar

  • Clamps and stands

Procedure:

  • Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude VDF mixture to the round bottom flask along with a stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. Start the stirrer to ensure even boiling.

  • Equilibration: Observe the ring of condensate rising slowly up the fractionating column. If the ring stops rising, slightly increase the heating. Allow the vapor and liquid to equilibrate within the column.

  • Collecting the First Fraction: The temperature at the distillation head will stabilize at the boiling point of the lowest-boiling component. Collect this first fraction in a separate receiving flask.

  • Collecting the Main Fraction: Once the first fraction has been distilled, the temperature may drop slightly. Increase the heating to raise the temperature to the boiling point of pure VDF. Once the temperature stabilizes, switch to a clean receiving flask to collect the purified monomer.

  • Final Fraction: After the main fraction is collected, a sharp rise in temperature will indicate that higher-boiling impurities are beginning to distill. Stop the distillation at this point.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down before dismantling.

G cluster_1 Fractional Distillation Workflow Start Start: Crude VDF in Flask Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Gentle Heating & Stirring Setup->Heat Equilibrate Observe Condensate Rise & Equilibrate Column Heat->Equilibrate Collect1 Collect Low-Boiling Impurity Fraction Equilibrate->Collect1 CollectMain Collect Pure VDF Fraction Collect1->CollectMain Stop Stop Distillation Before High-Boilers Distill CollectMain->Stop End End: Purified VDF Stop->End

References

Validation & Comparative

Performance Analysis of Polymers Derived from 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of polymers derived from 4,5-Dichloro-2,2-difluoro-1,3-dioxolane and its fluorinated derivatives against commercially established fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated Ethylene Propylene (FEP). Due to the specialized nature of polymers derived directly from this compound, publicly available data is limited. This guide synthesizes information from patent literature and academic research to offer a comparative overview based on available metrics.

Introduction to Dioxolane-Derived Fluoropolymers

Fluoropolymers are a class of high-performance polymers renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1] Polymers derived from 4,5-dichloro-1,3-dioxolane derivatives represent a subset of fluoropolymers with potential for unique properties conferred by their specific monomer structures.[2] These polymers can be synthesized as homopolymers or, more commonly, as copolymers and terpolymers with monomers like tetrafluoroethylene (TFE) and vinylidene fluoride (VF2) to tailor their properties for specific applications, including chemically resistant coatings and materials for biomedical devices.[2][3]

Comparative Performance Data

The following tables summarize the available quantitative data for polymers derived from chlorinated and fluorinated dioxoles and compare them with established fluoropolymers.

Table 1: Thermal Properties

PolymerMelting Point (°C)Thermal StabilityGlass Transition Temp. (°C)
Copolymer of TFE and 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole 295[2]--
Terpolymer of TFE, VF2, and a dioxole derivative 131[2]--
Polytetrafluoroethylene (PTFE) 325 - 335[4]Up to 260°C continuous service[5]-
Perfluoroalkoxy (PFA) ~305High temperature resistance-
Polychlorotrifluoroethylene (PCTFE) 211 - 216[6]Thermally stable up to 250°C[6]71 - 99[6]

Table 2: Mechanical and Physical Properties

PolymerDescriptionTensile StrengthHardness
Terpolymer of TFE, VF2, and a dioxole derivative Thin, tough, clear, self-supporting films[2]--
Polytetrafluoroethylene (PTFE) High toughness, low hardness[5]--
Polychlorotrifluoroethylene (PCTFE) Good tensile and compression strength, creep resistance[6]--
Ethylene chlorotrifluoroethylene (ECTFE) High tensile strength and impact strength[7]--

Table 3: Chemical and Optical Properties

PolymerChemical ResistanceOptical Properties
Copolymers from fluorodioxoles Chemically inert to hydrogen fluoride[2]Good optical clarity, ability to form films[2]
Polytetrafluoroethylene (PTFE) Excellent chemical resistance[5]-
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] -Optically transparent[3]
Polychlorotrifluoroethylene (PCTFE) Outstanding chemical corrosion resistance and inertness[6]High transparency[6]

Experimental Protocols

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and glass transition temperature of the polymers.[8] Samples are typically heated and cooled at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to identify thermal transitions.[8]

  • Thermogravimetric Analysis (TGA): This technique measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[8] The initial decomposition temperature is a key parameter obtained from TGA.[8]

Mechanical Testing
  • Tensile Testing: Performed on polymer films to determine properties like tensile strength, elongation at break, and Young's modulus. This is typically done using a universal testing machine at a constant strain rate.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the polymer, such as storage modulus and loss modulus, as a function of temperature.[8]

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify the chemical structure and composition of the synthesized polymers.[2][9] For instance, 19F NMR is particularly useful for characterizing fluoropolymers.[9]

Visualizations

Synthesis and Polymerization Workflow

The following diagram illustrates a general workflow for the synthesis of dioxolane-derived polymers, based on descriptions in patent literature.[2]

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_processing Post-Processing start Starting Materials (e.g., Ethylene Carbonate, Sulfuryl Chloride) intermediate1 Chlorinated Dioxolanone start->intermediate1 Chlorination intermediate2 Fluorinated/Chlorinated Dioxolane Monomer intermediate1->intermediate2 Fluorination monomer Dioxole Monomer intermediate2->monomer polymerization Polymerization (e.g., in 1,1,2-trichloro- 1,2,2-trifluoroethane) monomer->polymerization comonomer Co-monomer (e.g., TFE, VF2) comonomer->polymerization initiator Initiator initiator->polymerization polymer Crude Polymer polymerization->polymer separation Separation polymer->separation drying Drying separation->drying final_polymer Final Polymer Product (e.g., white solid) drying->final_polymer

Caption: General workflow for the synthesis of dioxolane-derived polymers.

Polymer Characterization Workflow

This diagram outlines the typical experimental workflow for characterizing the performance of the synthesized polymers.

G cluster_characterization Performance Analysis cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_spectroscopic Structural Confirmation start Synthesized Polymer thermal Thermal Analysis start->thermal mechanical Mechanical Testing start->mechanical spectroscopic Spectroscopic Analysis start->spectroscopic dsc DSC (Melting Point, Tg) thermal->dsc tga TGA (Thermal Stability) thermal->tga tensile Tensile Testing (Strength, Elongation) mechanical->tensile dma DMA (Viscoelasticity) mechanical->dma ir IR Spectroscopy spectroscopic->ir nmr NMR Spectroscopy spectroscopic->nmr

References

Enhancing Lithium-Ion Battery Performance: A Comparative Guide to 4,5-Dichloro-2,2-difluoro-1,3-dioxolane and Alternative Electrolyte Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for safer, more efficient, and longer-lasting lithium-ion batteries is paramount. A key area of innovation lies in the development of novel electrolyte additives. This guide provides a comparative analysis of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (DCDFD) against established electrolyte additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), offering insights into their potential to enhance battery performance.

This guide will compare the known performance metrics of FEC and VC, providing a benchmark against which novel additives like DCDFD can be evaluated. Furthermore, a detailed experimental protocol for determining the electrochemical stability window is provided to empower researchers to conduct their own comparative studies.

Comparative Analysis of Electrolyte Additives

The performance of an electrolyte additive is multi-faceted, with the electrochemical stability window being a critical parameter. This window defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider window is essential for enabling the use of high-voltage cathode materials, which are key to increasing the energy density of lithium-ion batteries.

AdditiveChemical StructureElectrochemical Stability Window (V vs. Li/Li⁺)Key Advantages
This compound (DCDFD) C₃Cl₂F₂O₂Data not availableExpected high oxidative stability due to halogenation. Potential for robust SEI layer formation.
Fluoroethylene Carbonate (FEC) C₃H₃FO₃Anodic stability up to ~4.5 VForms a stable Solid Electrolyte Interphase (SEI) on silicon and graphite anodes, improving cycle life.[1][2][3][4] Can be consumed during cycling.[2]
Vinylene Carbonate (VC) C₃H₂O₃Oxidatively unstable at high voltages (>4.7V)[5]Effective SEI former on graphite anodes, enhancing cycling stability.[6][7][8] Can lead to increased impedance at higher concentrations.[6]

Experimental Protocol: Determining the Electrochemical Stability Window

To ascertain the electrochemical stability window of a novel additive like DCDFD, Linear Sweep Voltammetry (LSV) is a standard and effective technique.

Objective: To determine the anodic and cathodic stability limits of an electrolyte formulation.

Materials and Equipment:

  • Three-electrode electrochemical cell (e.g., a coin cell with a lithium reference electrode)

  • Working electrode (e.g., platinum, glassy carbon, or stainless steel for anodic scan; copper or nickel for cathodic scan)

  • Counter electrode (lithium metal)

  • Reference electrode (lithium metal)

  • Electrolyte solution: A standard lithium-ion battery electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate) with and without the additive of interest (e.g., 1-5 wt% DCDFD).

  • Potentiostat/Galvanostat with LSV capabilities

  • Glovebox with an inert atmosphere (e.g., argon) for cell assembly

Procedure:

  • Electrolyte Preparation: Inside the glovebox, prepare the electrolyte solutions with and without the additive. Ensure all components are of battery-grade purity and have low water content.

  • Cell Assembly: Assemble the three-electrode cell inside the glovebox. The working, counter, and reference electrodes should be properly positioned and separated by a porous separator soaked in the electrolyte.

  • Anodic Stability Measurement (Oxidation Limit):

    • Connect the cell to the potentiostat.

    • Set the LSV parameters:

      • Initial Potential: Open circuit potential (OCP) of the cell.

      • Final Potential: A high voltage, typically 5.0-6.0 V vs. Li/Li⁺.

      • Scan Rate: A slow scan rate, for example, 0.1 to 1.0 mV/s, is recommended to stay close to thermodynamic equilibrium.[9]

    • Run the LSV scan and record the current response as a function of the applied potential.

    • The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit. This current increase signifies the onset of electrolyte oxidation.

  • Cathodic Stability Measurement (Reduction Limit):

    • Use a fresh cell for the cathodic scan.

    • Set the LSV parameters:

      • Initial Potential: Open circuit potential (OCP) of the cell.

      • Final Potential: A low voltage, typically down to -0.5 V vs. Li/Li⁺.

      • Scan Rate: Similar to the anodic scan (e.g., 0.1 to 1.0 mV/s).

    • Run the LSV scan.

    • The potential at which a sharp increase in cathodic current occurs indicates the reduction of the electrolyte or the plating of lithium. The onset of electrolyte reduction defines the cathodic stability limit.

Data Analysis:

The electrochemical stability window is the potential range between the determined anodic and cathodic stability limits. This data is crucial for assessing the suitability of the additive for use with different electrode materials.

Logical Workflow for Evaluating Novel Electrolyte Additives

The following diagram illustrates a systematic approach for the evaluation of a new electrolyte additive, from initial characterization to full-cell performance testing.

ElectrolyteAdditiveEvaluation Workflow for Novel Electrolyte Additive Evaluation cluster_0 Initial Screening cluster_1 Electrochemical Characterization cluster_2 Half-Cell Testing cluster_3 Full-Cell Performance A Synthesis and Purification of Additive (e.g., DCDFD) B Physicochemical Characterization (Purity, Thermal Stability) A->B C Prepare Electrolyte Formulations B->C Promising Properties D Determine Electrochemical Stability Window (LSV) C->D E Measure Ionic Conductivity C->E F Anode Half-Cell Cycling (e.g., Li || Graphite/Silicon) D->F G Cathode Half-Cell Cycling (e.g., Li || LCO/NMC) D->G E->F E->G H Post-mortem Analysis (SEM, XPS) of Electrode Surfaces F->H G->H I Full-Cell Assembly (e.g., Graphite || LCO/NMC) H->I Stable SEI/CEI Formation J Cycling Performance and Rate Capability Testing I->J K Safety and Aging Studies J->K L L K->L Final Evaluation and Optimization

Caption: Evaluation workflow for new electrolyte additives.

Conclusion

While direct experimental data for this compound remains to be published, its chemical structure holds promise for enhancing the electrochemical stability of lithium-ion battery electrolytes. By providing a comparative context with established additives like FEC and VC, along with a detailed experimental protocol, this guide serves as a valuable resource for researchers. The systematic evaluation of novel additives such as DCDFD is a critical step towards the development of next-generation, high-energy, and safe lithium-ion batteries. The provided workflow offers a clear roadmap for such investigations, encouraging further research into this and other promising new materials.

References

A Comparative Analysis of Chlorinated vs. Non-Chlorinated Dioxolane Additives in High-Performance Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the continuous pursuit of enhancing chemical formulations across the pharmaceutical and energy storage sectors, the selection of appropriate additives is paramount. This guide presents a comparative study of chlorinated and non-chlorinated dioxolane-based compounds, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performance characteristics, supported by experimental data. This report focuses on their application as electrolyte additives in lithium-ion batteries, a field where their properties significantly influence performance and safety.

Executive Summary

Performance Characteristics

Non-Chlorinated Dioxolane Additives (e.g., 1,3-Dioxolane)

1,3-Dioxolane (DOL) is a widely used co-solvent in lithium-sulfur (Li-S) and other lithium-based batteries.[1][2] Its primary role is to dissolve lithium salts and facilitate ion transport between the anode and cathode.[1]

Advantages:

  • High Ionic Conductivity: DOL-based electrolytes exhibit high ionic conductivity, which is crucial for high-rate battery performance.[1][2]

  • Good Lithium Metal Compatibility: Electrolytes containing DOL are generally compatible with lithium metal anodes.[1][2]

  • Low Viscosity: DOL has a low viscosity, which enhances ion mobility.[3]

Disadvantages:

  • Limited Oxidative Stability: DOL is prone to oxidation at high voltages, making it less suitable for high-voltage cathode materials.

  • Polysulfide Shuttle Effect: In Li-S batteries, DOL can dissolve polysulfide intermediates, leading to the detrimental "shuttle effect," which reduces coulombic efficiency and cycle life.[2]

Chlorinated Dioxolane Additives (e.g., Chloroethylene Carbonate)

Chloroethylene carbonate (CEC), also known as 4-chloro-1,3-dioxolan-2-one, is utilized as an electrolyte additive to enhance the stability and performance of lithium-ion batteries.[4]

Advantages:

  • Enhanced Stability: The presence of chlorine can improve the electrochemical stability of the electrolyte, particularly at the electrode-electrolyte interface.[4]

  • Formation of a Stable Solid Electrolyte Interphase (SEI): Chlorinated additives can contribute to the formation of a robust SEI layer on the anode, which is critical for preventing electrolyte decomposition and ensuring long-term cycling stability.

  • Improved Safety: Halogenated solvents are generally less flammable than their non-halogenated counterparts, which can improve the overall safety of the battery.

Disadvantages:

  • Potential for HF Formation: In the presence of trace amounts of water, chlorinated compounds can potentially lead to the formation of hydrofluoric acid (HF), which can degrade battery components.

  • Environmental and Health Concerns: Chlorinated organic compounds are often associated with greater environmental persistence and potential health risks compared to their non-chlorinated analogues.[5][6][7]

Quantitative Data Comparison

The following table summarizes the key performance metrics for non-chlorinated and chlorinated dioxolane-type additives based on available literature.

PropertyNon-Chlorinated (1,3-Dioxolane)Chlorinated (Chloroethylene Carbonate)
Primary Function Co-solventAdditive
Ionic Conductivity High (e.g., 6.5 x 10⁻³ S/cm in a specific formulation)[2]Can enhance overall electrolyte conductivity[4]
Boiling Point 75 °C[8]~237 °C (estimated)
Density 1.06 g/cm³[8]~1.5 g/cm³ (estimated)
Key Performance Impact Enhances rate capability[1]Improves stability and extends battery life[4]
Primary Limitation Susceptible to oxidation at high voltages, polysulfide shuttlePotential for side reactions, environmental and health considerations

Experimental Protocols

Synthesis of 2-Chloromethyl-1,3-dioxolane

A representative synthesis for a chlorinated dioxolane derivative is the preparation of 2-chloromethyl-1,3-dioxolane.

Procedure:

  • Vinyl acetate is chlorinated at 0–5 °C to produce a reaction mixture containing 1,2-dichloroethyl acetate.

  • Ethylene glycol is added to the mixture, which is then allowed to warm to room temperature, forming 2-chloromethyl-1,3-dioxolane and acyclic ester by-products.

  • Benzene is added, and the mixture is heated to remove the benzene-water azeotrope.

  • An aqueous solution of sodium hydroxide is added, and the mixture is stirred at approximately 50 °C for 2 hours.

  • The organic and aqueous phases are separated.

  • The organic phase is distilled to remove residual benzene and other volatile compounds, yielding purified 2-chloromethyl-1,3-dioxolane.[9]

Evaluation of Dioxolane-Based Electrolytes in a Lithium-Sulfur Battery

Procedure:

  • Electrolyte Preparation: Prepare electrolytes by dissolving LiClO₄ salt in various solvent mixtures of tetrahydrofuran (THF), toluene, and 1,3-dioxolane (DOL).

  • Conductivity Measurement: Measure the conductivity of the prepared electrolytes over a temperature range of -30 °C to +60 °C using a conductivity meter.

  • Cell Assembly: Assemble coin cells with a lithium metal anode, a sulfur-carbon composite cathode, and the prepared electrolyte.

  • Electrochemical Testing: Cycle the cells at a constant current density to evaluate the discharge capacity, rate capability, and cycling stability.

  • Post-mortem Analysis: Disassemble the cells after cycling to analyze the composition of the discharge products and the morphology of the electrodes.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a novel electrolyte additive.

experimental_workflow cluster_synthesis Additive Synthesis cluster_electrolyte Electrolyte Formulation cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis s1 Select Precursors (e.g., Ethylene Glycol, Chloroacetaldehyde) s2 Reaction and Purification (e.g., Acetalization, Distillation) s1->s2 s3 Characterization (NMR, GC-MS) s2->s3 e3 Incorporate Additive s3->e3 Synthesized Additive e1 Select Base Solvent (e.g., EC/DMC) e2 Add Lithium Salt (e.g., LiPF6) e1->e2 e2->e3 t1 Coin Cell Assembly e3->t1 Final Electrolyte t2 Formation Cycling t1->t2 t3 Performance Evaluation (Cycling Stability, Rate Capability, EIS) t2->t3 a1 Cell Disassembly t3->a1 a2 Surface Analysis (SEM, XPS) a1->a2

Caption: Workflow for Synthesis and Evaluation of Electrolyte Additives.

Logical Relationship: Chlorination Effects on Dioxolane Properties

The following diagram illustrates the logical relationships between the chlorination of a dioxolane derivative and its resulting properties and performance as an electrolyte additive.

chlorination_effects chlorination Chlorination of Dioxolane Derivative em_stability Increased Electrochemical Stability chlorination->em_stability sei_formation Modified SEI Formation chlorination->sei_formation flammability Reduced Flammability chlorination->flammability side_reactions Potential for Side Reactions (e.g., HF) chlorination->side_reactions performance Improved Battery Performance em_stability->performance sei_formation->performance safety Enhanced Safety flammability->safety degradation Potential for Electrode Degradation side_reactions->degradation

Caption: Effects of Chlorination on Dioxolane Additive Properties.

Conclusion

The choice between chlorinated and non-chlorinated dioxolane additives depends heavily on the specific application requirements. Non-chlorinated dioxolanes, such as 1,3-dioxolane, are effective solvents for achieving high ionic conductivity and good rate performance, particularly in lithium-sulfur batteries.[1] However, their application is limited by their oxidative stability and contribution to the polysulfide shuttle.

Chlorinated derivatives, represented by chloroethylene carbonate, offer a pathway to improved electrochemical stability and safety.[4] They can facilitate the formation of a more stable SEI layer, leading to longer cycle life. The trade-offs include potential environmental and health concerns, as well as the risk of undesirable side reactions.[5][6][7]

For researchers and drug development professionals, understanding these trade-offs is crucial. While the context here is battery technology, the fundamental principles of how chlorination affects solubility, stability, and reactivity can be extrapolated to other areas, such as the design of novel drug delivery systems or specialty solvents for pharmaceutical synthesis. Further research into novel chlorinated and non-chlorinated dioxolane structures is warranted to develop additives that maximize performance while minimizing drawbacks.

References

The Impact of Halogenated Dioxolane Derivatives on Lithium-Ion Battery Cycle Life: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for enhanced battery performance is relentless. A key area of investigation lies in the development of novel electrolyte additives that can significantly extend the cycle life and improve the safety of lithium-ion batteries. Among these, halogenated dioxolane derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of their effects on battery performance, supported by available data and detailed experimental protocols.

While specific data on 4,5-dichloro-2,2-difluoro-1,3-dioxolane (DCDFD) remains scarce in publicly available literature, research on analogous halogenated dioxolane compounds, particularly fluorinated derivatives, offers valuable insights into their potential benefits. These additives are primarily recognized for their ability to form a stable and robust solid electrolyte interphase (SEI) on the surface of the anode. This SEI layer is crucial in preventing the continuous decomposition of the electrolyte and minimizing the loss of lithium inventory during cycling, thereby enhancing the overall lifespan and efficiency of the battery.

Comparative Performance of Halogenated Dioxolane Additives

The performance of various halogenated dioxolane derivatives as electrolyte additives is summarized below. It is important to note that direct, side-by-side comparisons under identical conditions are limited, and the data presented is a collation from various studies. The primary alternatives for comparison are the well-established electrolyte additives fluoroethylene carbonate (FEC) and vinylene carbonate (VC).

AdditiveConcentration (wt%)Cell ConfigurationKey FindingsReference
Fluoroethylene Carbonate (FEC) 1-10%Li-ion full/half cellsForms a stable, LiF-rich SEI; improves capacity retention and Coulombic efficiency, especially with silicon anodes.[1][2]
Vinylene Carbonate (VC) 1-5%Li-ion full/half cellsCreates a polymeric SEI that suppresses electrolyte decomposition; enhances cycle life and thermal stability.[1][2]
4,5-Difluoro-1,3-dioxolan-2-one (DFEC) Not specifiedNot specifiedMentioned as a potential additive to enhance safety and performance by modifying the electrochemical interface.

Experimental Protocols for Evaluation

To rigorously assess the impact of a novel halogenated dioxolane additive on battery cycle life, a standardized experimental protocol is essential. The following methodology outlines the key steps for such an evaluation.

Materials and Electrode Preparation
  • Anode: Typically graphite or a silicon-carbon composite. The active material is mixed with a binder (e.g., PVDF) and a conductive agent (e.g., carbon black) in a solvent (e.g., NMP) to form a slurry. This slurry is then cast onto a copper foil current collector and dried.

  • Cathode: Common cathode materials include LiCoO2, LiNiMnCoO2 (NMC), or LiFePO4. The preparation process is similar to the anode, but an aluminum foil is used as the current collector.

  • Electrolyte: A standard electrolyte solution is prepared, typically 1 M LiPF6 in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and diethyl carbonate (DEC)). The halogenated dioxolane additive is then introduced at various weight percentages.

Cell Assembly
  • Coin cells (e.g., CR2032) are commonly used for initial screening.

  • Assembly is performed in an argon-filled glovebox to prevent moisture contamination.

  • The cell consists of the prepared anode, a separator (e.g., polypropylene), and the cathode, all saturated with the prepared electrolyte.

Formation Cycling
  • This initial cycling phase is critical for the formation of a stable SEI layer.

  • Typically involves charging and discharging the cell at a low C-rate (e.g., C/20 or C/10) for a few cycles within a specific voltage window.

Electrochemical Performance Testing
  • Cyclic Voltammetry (CV): Used to investigate the electrochemical reduction and oxidation behavior of the electrolyte with the additive.

  • Galvanostatic Cycling: The cell is repeatedly charged and discharged at a constant current (e.g., C/5 or 1C) to evaluate its long-term cycling stability. Key metrics to monitor are capacity retention and Coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Performed at different cycle intervals to analyze the changes in the interfacial resistance of the electrodes, providing insights into the properties of the SEI layer.

Post-mortem Analysis
  • After cycling, the cells are disassembled in a glovebox.

  • The surfaces of the anode and cathode are analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize the chemical composition and morphology of the SEI layer.

Visualizing the Workflow and Mechanism

To better illustrate the experimental process and the proposed mechanism of action for these additives, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Testing cluster_analysis Analysis anode Anode Preparation cell_assembly Coin Cell Assembly anode->cell_assembly cathode Cathode Preparation cathode->cell_assembly electrolyte Electrolyte Formulation electrolyte->cell_assembly formation Formation Cycling cell_assembly->formation cycling Galvanostatic Cycling formation->cycling eis EIS cycling->eis post_mortem Post-mortem Analysis cycling->post_mortem eis->cycling

Caption: Experimental workflow for evaluating halogenated dioxolane additives.

SEI_Formation_Mechanism anode Anode Surface sei Stable SEI Layer additive Halogenated Dioxolane Additive reduction Electrochemical Reduction additive->reduction components SEI Components (e.g., LiF, Polycarbonates) reduction->components 2. Decomposition components->sei 3. Formation passivation Surface Passivation passivation->anode 4. Protection

Caption: Proposed mechanism of SEI formation with halogenated dioxolane additives.

References

A Comparative Guide to the Thermal Stability of Fluorinated Dioxolane Copolymers and Alternative Fluoropolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Thermal Properties

The thermal stability of fluoropolymers is a critical factor in their application in demanding environments. Key metrics for assessing this stability include the melting point (Tm) and the decomposition temperature, often evaluated through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The following table summarizes the available thermal data for a copolymer of 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole with tetrafluoroethylene (TFE) and several widely used fluoropolymers.

PolymerMelting Point (Tm) (°C)Decomposition Onset (°C)Key Thermal Characteristics
Dioxole Copolymer *295[1]Not AvailableCrystalline nature indicated by a distinct melting point.[1]
Polytetrafluoroethylene (PTFE) ~327[2]Appreciable decomposition begins above 400°C.[1]One of the most thermally stable plastics, usable continuously up to 260°C.[1][2]
Perfluoroalkoxy Alkane (PFA) 289 - 290Not specified, but generally high thermal stability.Melt-processable with properties similar to PTFE.
Fluorinated Ethylene Propylene (FEP) 260 - 270[3]~380[3]Melt-processable alternative to PTFE with a lower service temperature.[4]
Polyvinylidene Fluoride (PVDF) ~177[5]Decomposes above 316°C.[5]Easier to melt process than many other fluoropolymers.
Ethylene Chlorotrifluoroethylene (ECTFE) ~224Major weight loss occurs around 400°C.Good thermal stability, with processing temperatures well below decomposition.

*Data for a copolymer of 2,2-bis(trifluoromethyl)-4-chloro-5-fluoro-1,3-dioxole (96.9 mol%) and TFE (3.1 mol%).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of fluoropolymers. These protocols are based on internationally recognized standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer. This method is based on the principles outlined in ISO 11358 and ASTM D3850.[6]

Apparatus: A thermogravimetric analyzer with a furnace capable of linear heating, a sensitive microbalance, and a system for delivering a controlled atmosphere (e.g., nitrogen, air).

Procedure:

  • A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate to eliminate oxidative effects.

  • The sample is heated at a controlled, linear rate, commonly 10°C/min, over a specified temperature range (e.g., from ambient to 800°C).[7][8]

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is indicative of the material's thermal stability.[2]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) and other thermal transitions such as the glass transition temperature (Tg) of the polymer. This protocol is based on the general principles of ISO 11357-1 and the specific guidelines for fluoropolymers in ASTM D4591.[1][3][5]

Apparatus: A differential scanning calorimeter with a measurement chamber containing two pans (one for the sample and one as a reference), a controlled heating and cooling system, and a data acquisition system.[9]

Procedure:

  • A small sample of the polymer (typically 5-20 mg) is accurately weighed and sealed in a DSC pan.[1]

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is subjected to a controlled temperature program. For semi-crystalline polymers, a common procedure is to first heat the sample above its melting point to erase its thermal history, then cool it at a controlled rate, and finally heat it again at a controlled rate (e.g., 10°C/min) to observe the thermal transitions.[5]

  • The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.[1]

  • The resulting DSC thermogram is analyzed to determine the peak temperature of the endothermic melting event (Tm).[1]

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a novel polymer and comparing it against established materials.

G Experimental Workflow for Polymer Thermal Stability Assessment cluster_0 Material Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison cluster_3 Reporting Polymer_Synthesis Synthesize/Obtain Polymer Samples (e.g., Dioxolane Polymer) TGA Thermogravimetric Analysis (TGA) Determine Decomposition Temperature Polymer_Synthesis->TGA Sample DSC Differential Scanning Calorimetry (DSC) Determine Melting/Glass Transition Temp. Polymer_Synthesis->DSC Sample Alternative_Polymers Procure Alternative Polymers (e.g., PTFE, PFA, etc.) Alternative_Polymers->TGA Sample Alternative_Polymers->DSC Sample Data_Compilation Compile Quantitative Data (Tm, Td, etc.) TGA->Data_Compilation DSC->Data_Compilation Comparison Compare Thermal Performance of Dioxolane Polymer vs. Alternatives Data_Compilation->Comparison Report Generate Comparison Guide (Tables, Protocols, Diagrams) Comparison->Report

Caption: Workflow for assessing and comparing polymer thermal stability.

References

The Efficacy of Dioxolane-Based Electrolyte Additives in High-Voltage Batteries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical challenge in the development of high-voltage lithium-ion batteries is the stability of the electrolyte at the electrode-electrolyte interface. The use of electrolyte additives is a key strategy to form a protective solid electrolyte interphase (SEI) on the anode and a stable cathode-electrolyte interphase (CEI), thereby enhancing battery performance and lifespan. This guide provides a comparative analysis of prominent dioxolane-based and other cyclic carbonate additives, with a focus on Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), for which extensive experimental data is available. While 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (DCDFD) has been noted in patent literature as a potential electrolyte component, comprehensive, publicly available studies detailing its specific performance metrics in direct comparison to FEC and VC are limited.

Comparative Performance of Electrolyte Additives

The primary role of these additives is to be sacrificially reduced or oxidized on the electrode surfaces to form a stable passivation layer. This layer prevents the continuous decomposition of the bulk electrolyte, minimizes irreversible capacity loss, and improves cycling stability.

Below is a summary of the typical performance enhancements observed with the addition of FEC and VC to standard lithium-ion battery electrolytes.

Performance MetricFluoroethylene Carbonate (FEC)Vinylene Carbonate (VC)
Primary Function Forms a stable, LiF-rich SEI on the anode.Forms a polymeric SEI on the anode.
Effect on Anode Particularly effective for silicon-based anodes due to the flexibility of the SEI, which accommodates volume changes.Effective for graphite anodes, creating a uniform and stable passivation layer.
Impact on Cathode Can also contribute to a more stable CEI at high voltages.Can be oxidized at high potentials, which may be detrimental in some high-voltage applications.
Cycling Stability Generally improves cycling stability, especially in cells with silicon anodes.Significantly improves cycling stability and coulombic efficiency in graphite-based cells.
Coulombic Efficiency Increases coulombic efficiency by reducing parasitic reactions.Markedly improves initial and subsequent coulombic efficiencies.
Impedance Tends to form a thinner and less resistive SEI compared to VC.Can sometimes lead to a more resistive SEI, potentially impacting rate capability.
Gas Generation Can sometimes lead to increased gas generation, particularly at elevated temperatures.Generally effective at suppressing gas evolution during formation and cycling.

Experimental Protocols

The evaluation of electrolyte additives involves a series of standardized electrochemical tests to quantify their impact on battery performance.

Cell Assembly
  • Electrodes: High-voltage cathode materials (e.g., LiNixMnyCozO2 - NMC) and anode materials (graphite or silicon-based) are prepared as slurries and cast onto current collectors (aluminum for the cathode, copper for the anode).

  • Electrolyte Preparation: The baseline electrolyte typically consists of a lithium salt (e.g., 1.0 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)). The additive (FEC or VC) is then introduced at a specific weight percentage (typically 1-5 wt%).

  • Cell Assembly: Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent moisture contamination. The assembly consists of the cathode, a separator (e.g., microporous polyethylene), the anode, and the prepared electrolyte.

Electrochemical Characterization
  • Formation Cycles: Cells undergo a few initial cycles at a low current rate (e.g., C/20) to form a stable SEI layer.

  • Galvanostatic Cycling: Long-term cycling performance is evaluated by repeatedly charging and discharging the cells at a constant current (e.g., 1C rate) within a specific voltage window (e.g., 3.0-4.4 V for high-voltage applications). Key metrics recorded are discharge capacity retention and coulombic efficiency over hundreds of cycles.

  • Rate Capability Test: The cell's ability to perform at different charge/discharge rates is tested by subjecting it to various C-rates (e.g., from C/10 to 5C). The discharge capacity at each rate is measured.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to measure the impedance of the cell at different states of charge and after a certain number of cycles. This provides insights into the resistance of the SEI and charge transfer kinetics.

  • Cyclic Voltammetry (CV): CV is employed to study the reduction and oxidation behavior of the electrolyte with and without the additive on the electrode surfaces.

Mechanism of Action: The Role of Electrolyte Additives

The fundamental principle behind these additives is their ability to create a stable interface between the highly reactive electrodes and the electrolyte. The following diagram illustrates the general workflow of how these additives contribute to improved battery performance.

G cluster_0 Battery Operation cluster_1 Performance Metrics Start Initial Charge/Discharge Cycles Additive_Decomposition Preferential Decomposition of Additive on Electrode Surface Start->Additive_Decomposition Electrochemical Potential Applied SEI_Formation Formation of a Stable Solid Electrolyte Interphase (SEI) Additive_Decomposition->SEI_Formation Forms Protective Layer Electrolyte_Protection Prevention of Bulk Electrolyte Decomposition SEI_Formation->Electrolyte_Protection Passivates Electrode Performance_Enhancement Improved Battery Performance Electrolyte_Protection->Performance_Enhancement Leads to Stability Increased Cycling Stability Performance_Enhancement->Stability Efficiency Higher Coulombic Efficiency Performance_Enhancement->Efficiency Lifespan Extended Battery Lifespan Performance_Enhancement->Lifespan

Caption: Workflow of electrolyte additive function in a lithium-ion battery.

Evaluating the Impact of Dioxolane-Based Additives on SEI Layer Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable and efficient Solid Electrolyte Interphase (SEI) is paramount for the performance and longevity of lithium-ion batteries. Electrolyte additives play a crucial role in tailoring the properties of this critical layer. This guide provides a comparative analysis of the impact of halogenated dioxolane additives on SEI layer formation, with a focus on providing a framework for evaluation. Due to the limited direct experimental data on 4,5-Dichloro-2,2-difluoro-1,3-dioxolane (DCDFD), this guide will utilize data from its close structural analog, 4,5-difluoro-1,3-dioxolan-2-one (DFEC), to infer potential performance benefits and mechanisms. This comparison is benchmarked against standard electrolyte additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC).

Performance Comparison of SEI-Forming Additives

The efficacy of an SEI-forming additive is evaluated based on several key electrochemical metrics. The following table summarizes the performance of DFEC as an additive in a LiNi0.8Co0.15Al0.05O2/SiO@C full cell, providing a benchmark for the potential performance of DCDFD.

AdditiveConcentrationAnode MaterialCathode MaterialCycle LifeCapacity RetentionInitial Coulombic Efficiency (ICE)Key Findings
Baseline (No Additive) 0%SiO@CLiNi0.8Co0.15Al0.05O2500 cycles83.9%Not SpecifiedStandard performance with notable capacity fade over extended cycling.
DFEC 2%SiO@CLiNi0.8Co0.15Al0.05O2500 cycles88.7% [1]Not SpecifiedSignificant improvement in capacity retention, attributed to the formation of a more stable SEI layer. DFEC is reduced at a higher potential (>1.5 V) than the base electrolyte, indicating its preferential decomposition to form the SEI.[1]
FEC 10-15 wt%Silicon Nano-particleNot Specified>100 cyclesImprovedNot SpecifiedForms a stable SEI composed of poly(FEC), LiF, lithium carbonate, and lithium alkyl carbonates, leading to lower impedance and better capacity retention compared to baseline.
VC 3-6 wt%Silicon Nano-particleNot Specified>100 cyclesImprovedNot SpecifiedLeads to the formation of an SEI containing poly(VC) and lithium carbonate, but results in higher impedance compared to FEC.

Experimental Protocols

A standardized set of experimental procedures is crucial for the accurate evaluation and comparison of electrolyte additives. Below is a generalized protocol for assessing the impact of additives like DCDFD.

1. Electrolyte Preparation:

  • The base electrolyte typically consists of a lithium salt (e.g., 1.0 M LiPF6) dissolved in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio).

  • The additive (e.g., DCDFD, DFEC, FEC, or VC) is introduced into the base electrolyte at a specified weight percentage (e.g., 1-5 wt%). The mixture is then stirred in an argon-filled glovebox until the additive is completely dissolved.

2. Cell Assembly:

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox.

  • The cell consists of the anode (e.g., graphite or silicon-based), a separator (e.g., microporous polypropylene), the cathode (e.g., LiFePO4, NMC), and the prepared electrolyte.

  • A lithium metal foil is often used as the counter and reference electrode in half-cell configurations for initial electrochemical characterization.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Performed to determine the reduction and oxidation potentials of the electrolyte with the additive. This helps in understanding the voltage at which the additive decomposes to form the SEI layer.

  • Galvanostatic Cycling: The cells are cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to evaluate long-term cycling performance, capacity retention, and coulombic efficiency.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge and after a certain number of cycles to analyze the impedance of the SEI layer and the charge transfer resistance.

4. Post-Mortem Analysis:

  • After cycling, the cells are disassembled in a glovebox.

  • The surface of the electrodes is analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the chemical composition and morphology of the SEI layer.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel electrolyte additive.

G cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Formulation (Base + Additive) C Coin Cell Assembly (e.g., CR2032) A->C B Electrode Preparation (Anode & Cathode) B->C D Cyclic Voltammetry (CV) C->D E Galvanostatic Cycling C->E F Electrochemical Impedance Spectroscopy (EIS) C->F G Performance Metrics (Capacity, Efficiency, Cycle Life) E->G H Post-Mortem Analysis (XPS, SEM) E->H F->G

Caption: A generalized workflow for the evaluation of electrolyte additives, from formulation to post-mortem analysis.

Proposed SEI Formation Mechanism

The presence of halogen atoms (fluorine and chlorine) in DCDFD is expected to influence the SEI formation significantly. The following diagram illustrates a plausible mechanism based on the behavior of similar halogenated additives.

G A DCDFD Additive in Electrolyte B Initial Charging Cycle A->B C Preferential Reduction of DCDFD on Anode Surface B->C D Decomposition Products C->D E Formation of LiF and LiCl D->E F Formation of Organic/Polymeric Components D->F G Stable, Halogen-Rich SEI Layer E->G F->G H Improved Ionic Conductivity and Reduced Impedance G->H I Enhanced Cycle Life and Coulombic Efficiency G->I

Caption: Proposed mechanism for SEI formation with a halogenated dioxolane additive, leading to a stable, ionically conductive interface.

References

Safety Operating Guide

Navigating the Disposal of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane, a halogenated organic compound. Adherence to these procedures is critical due to the hazardous nature of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, as the substance can cause skin irritation.[3]
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes and vapors which can cause serious eye irritation.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To avoid inhalation of harmful vapors that may cause respiratory irritation.[3][4]
Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5] Collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.[2][5] For large spills, contact your institution's environmental health and safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3][4] Halogenated organic compounds require specific incineration conditions to ensure complete destruction and to prevent the formation of toxic byproducts.[6]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label a dedicated, leak-proof, and chemically compatible waste container as "Halogenated Organic Waste" and specify "this compound".[1][2]

  • Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal and to manage costs effectively.[1][6] Do not mix with other waste categories such as acids, bases, or oxidizers.[6]

  • Collection: Carefully transfer the waste this compound into the designated waste container. Avoid overfilling the container; it should not be filled beyond 90% capacity.[7]

  • Container Sealing: Securely close the container lid to prevent any leakage of liquid or vapor.[1][2]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from sources of ignition.[1][2] The storage area should have secondary containment.

  • Documentation: Maintain a log of the waste being added to the container, including the chemical name and quantity.[6]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and transportation to a licensed hazardous waste incineration facility.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store Securely in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H Incineration G->H

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research and development environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,5-Dichloro-2,2-difluoro-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of 4,5-Dichloro-2,2-difluoro-1,3-dioxolane are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical compound effectively.

Proper handling of this compound, a compound that is toxic if swallowed, in contact with skin, or inhaled, is paramount.[1] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1] Adherence to the following operational and disposal plans will help ensure the safety of all laboratory personnel.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE and other essential safety information.

Safety Parameter Specification Citation
Eye Protection Chemical goggles or safety glasses. A face shield is also recommended.[2]
Hand Protection Protective gloves. Specific material suitability should be confirmed.[2]
Skin and Body Protection Wear suitable protective clothing. Flame retardant antistatic protective clothing is recommended.[2][3]
Respiratory Protection Use in a well-ventilated area. In case of inadequate ventilation, wear respiratory protection.[2]
Foot Protection Safety shoes are recommended.[1][2]
Hygiene Measures Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[1][4]
First Aid: Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
First Aid: Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[1]
First Aid: Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
First Aid: Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety. The following workflow outlines the necessary steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Carefully Dispense Chemical prep_setup->handle_chem handle_exp Perform Experiment handle_chem->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decon->cleanup_ppe disp_waste Collect Waste in Labeled, Closed Containers cleanup_ppe->disp_waste disp_incin Dispose via Authorized Incinerator disp_waste->disp_incin

Safe Handling Workflow

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.

    • Ensure a properly functioning emergency eye wash fountain and safety shower are immediately accessible.[1]

    • Don all required personal protective equipment as detailed in the table above.

    • All handling and experimental procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Handling and Experimentation:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin and eyes.[1]

    • Keep the container tightly closed when not in use.[1] The compound is moisture-sensitive.[1]

    • Keep away from heat, sparks, and open flames.[2] Incompatible materials include strong acids, strong bases, and strong oxidizing agents.[1][2]

  • Cleanup and Decontamination:

    • In case of a spill, evacuate unnecessary personnel.[1] For small spills, use a dry chemical absorbent. For large spills, dike for recovery or absorb with appropriate material.[1]

    • All contaminated surfaces and equipment should be thoroughly decontaminated.

    • Contaminated clothing should be removed immediately and washed before reuse.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be collected in a suitable, labeled, and closed container for waste disposal.[4]

  • Disposal Method: The primary recommended method for disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][2]

  • Environmental Precautions: Avoid release to the environment. If the product enters sewers or public waters, notify the authorities.[1]

By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.